ER degrader 5
Description
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Properties
Molecular Formula |
C26H18F2O4S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-3-[4-[[6-fluoro-2-(4-fluoro-2,6-dimethylbenzoyl)-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H18F2O4S/c1-14-11-18(28)12-15(2)23(14)24(31)26-25(20-9-6-17(27)13-21(20)33-26)32-19-7-3-16(4-8-19)5-10-22(29)30/h3-13H,1-2H3,(H,29,30)/b10-5+ |
InChI Key |
VMVZYLAEKNIDOM-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)/C=C/C(=O)O)C)F |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C)F |
Origin of Product |
United States |
Foundational & Exploratory
ER degrader 5 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of ER Degrader 5
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
This compound, also known as Compound 40, is a selective, orally bioavailable estrogen receptor (ER) degrader (SERD).[1] Its mechanism of action is centered on the specific targeting of Estrogen Receptor Alpha (ERα) for degradation, thereby inhibiting estrogen-driven signaling pathways crucial for the proliferation of ER-positive breast cancer cells.
Developed through the structure-based optimization of the lead compound LSZ102, this compound features a thieno[2,3-e]indazole scaffold and an acrylic acid degron modification.[2][3] This modification is critical for its potent degradation activity. Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, SERDs like this compound induce a conformational change in the ERα protein upon binding. This altered conformation is recognized by the cellular machinery responsible for protein degradation, leading to the ubiquitination and subsequent destruction of the ERα protein by the proteasome. By eliminating the receptor protein, this compound effectively shuts down both ligand-dependent and ligand-independent ERα signaling, offering a potential advantage in overcoming resistance to traditional endocrine therapies.[2][3]
The degradation of ERα disrupts the transcription of estrogen-responsive genes that are essential for tumor cell growth and survival. This targeted elimination of a key oncogenic driver underlies the potent anti-proliferative and anti-tumor effects of this compound observed in preclinical models.
Signaling Pathway
The signaling pathway affected by this compound is the estrogen receptor signaling cascade. In ER-positive breast cancer, the binding of estradiol to ERα triggers a cascade of events leading to cell proliferation. This compound abrogates this pathway by inducing the degradation of ERα.
Quantitative Data
The following table summarizes the key quantitative data for this compound (Compound 40).
| Parameter | Value | Cell Line/Target | Reference |
| EC50 (ERα Degradation) | 1.1 nM | ERα | |
| IC50 (Anti-proliferative Activity) | 1.0 nM | MCF-7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
ERα Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of ERα protein following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density of 5 x 105 cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., fulvestrant).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100 µL of RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the plates on ice for 20 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
3. Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control.
-
Calculate the percentage of ERα degradation for each concentration of this compound compared to the vehicle control. The EC50 value can be determined by plotting the percentage of degradation against the log concentration of the compound.
Cell Proliferation Assay (e.g., SRB or MTT Assay)
This assay measures the effect of this compound on the proliferation of ER-positive breast cancer cells.
1. Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with serial dilutions of this compound (e.g., from 0.01 nM to 1 µM) for 72 to 96 hours. Include a vehicle control (DMSO).
3. Cell Fixation and Staining (SRB Assay):
-
After the incubation period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
4. Measurement:
-
Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
References
The Discovery and Preclinical Profile of ER Degrader 5: A Novel Selective Estrogen Receptor Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The estrogen receptor (ER) is a key driver in the majority of breast cancers, making it a critical target for therapeutic intervention. Endocrine therapies, including selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), have been the cornerstone of treatment for ER-positive breast cancer. However, the development of resistance to these therapies remains a significant clinical challenge. Selective Estrogen Receptor Degraders (SERDs) represent a distinct class of ER-targeted agents that not only antagonize the receptor but also induce its degradation. This dual mechanism of action offers the potential to overcome resistance to conventional endocrine therapies. This whitepaper details the discovery and preclinical characterization of ER degrader 5, a novel, orally bioavailable SERD, identified as compound 40 in the scientific literature, which has demonstrated potent and promising antitumor activity.[1][2]
Core Compound Data: this compound (Compound 40)
This compound is a thieno[2,3-e]indazole derivative that has shown significant promise in preclinical studies.[1][2] Its potent biological activity is highlighted by its ability to induce ERα degradation and inhibit the proliferation of ER-positive breast cancer cells at nanomolar concentrations.
| Parameter | Value | Cell Line/Target |
| EC50 (ERα Degradation) | 1.1 nM | ERα |
| IC50 (Anti-proliferative Activity) | 1.0 nM | MCF-7 |
Mechanism of Action and Signaling Pathway
This compound functions as a SERD by binding to the estrogen receptor α (ERα) and inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome. This elimination of ERα protein effectively abrogates both estrogen-dependent and -independent signaling pathways that drive tumor growth.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
ERα Degradation Assay (Western Blot)
Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (Compound 40)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-β-actin antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify band intensities and normalize ERα levels to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Cell Proliferation Assay
Objective: To determine the anti-proliferative activity of this compound on ER-positive breast cancer cells.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS
-
This compound (Compound 40)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar viability reagent
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 3-5 days).
-
Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID)
-
MCF-7 cells
-
Matrigel
-
This compound (Compound 40)
-
Vehicle for oral administration
Procedure:
-
Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle orally at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.
Experimental and Logical Workflow
The discovery and preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound (Compound 40) has emerged as a potent and orally bioavailable selective estrogen receptor degrader with a compelling preclinical profile. Its ability to induce robust ERα degradation translates into significant anti-proliferative effects in ER-positive breast cancer cells and strong anti-tumor efficacy in vivo. These findings underscore the therapeutic potential of this compound as a next-generation endocrine therapy for ER-positive breast cancer, warranting its continued preclinical and clinical development.
References
An In-Depth Technical Guide to ER Degrader 5 Target Engagement in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the target engagement of ER degrader 5 in breast cancer cells. It includes a comparative analysis of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Estrogen Receptor Degraders in Breast Cancer
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, accounting for approximately 70% of all cases.[1] The growth of these cancers is driven by the estrogen receptor (ER), a ligand-activated transcription factor.[2][3] Endocrine therapies that target the ER signaling pathway are a cornerstone of treatment for ER+ breast cancer.[3]
Selective Estrogen Receptor Degraders (SERDs) are a class of endocrine therapies that not only antagonize the estrogen receptor but also induce its degradation.[4] This dual mechanism of action offers a potential advantage over selective estrogen receptor modulators (SERMs), which primarily act as competitive inhibitors. A newer class of ER degraders, Proteolysis-Targeting Chimeras (PROTACs), utilize the cell's own ubiquitin-proteasome system to specifically target and eliminate the ER protein. This approach has shown promise in overcoming resistance to traditional endocrine therapies.
This guide focuses on "this compound," a representative molecule, to illustrate the principles and methodologies of assessing target engagement for this important class of therapeutics.
Quantitative Data on ER Degrader Performance
The efficacy of ER degraders is assessed through various in vitro parameters, including their ability to degrade the ER protein (DC50 and Dmax) and inhibit cancer cell proliferation (IC50 or GI50). The following tables summarize the performance of this compound and other notable ER degraders in ER-positive breast cancer cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity of ERα Degrader 5
| Parameter | Cell Line | Value (nM) |
| EC50 (ERα Degradation) | - | 1.1 |
| IC50 (Anti-proliferative) | MCF-7 | 1.0 |
Data sourced from MedchemExpress.
Table 2: Comparative In Vitro Degradation of ERα by PROTACs and SERDs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| Vepdegestrant (ARV-471) | MCF-7 | ~1-2 | >90 | Cereblon |
| ERD-148 | MCF-7 | <30 | >90 | VHL |
| ERE-PROTAC | MCF-7 | < 5,000 | >50 | VHL |
| Fulvestrant | MCF-7 | ~10-100 | ~60-80 | N/A |
Data compiled from multiple sources.
Table 3: Comparative Anti-proliferative Activity of ER Degraders
| Compound | Cell Line | IC50/GI50 (nM) |
| Vepdegestrant (ARV-471) | MCF-7 | 3.3 |
| T47D | 4.5 | |
| ERE-PROTAC | MCF-7 | 6,106 |
| Fulvestrant | MCF-7 | 0.29 |
Data compiled from multiple sources.
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is critical for interpreting target engagement data. The following diagrams, generated using Graphviz, illustrate the estrogen receptor signaling pathway and the mechanism of action of PROTAC ER degraders.
References
Preclinical Evaluation of a Novel Estrogen Receptor Degrader
Disclaimer: The specific compound "ER degrader 5" was not identified in the available literature. This guide, therefore, provides a representative preclinical evaluation based on data from several advanced estrogen receptor (ER) degraders, with a focus on Proteolysis Targeting Chimeras (PROTACs) such as vepdegestrant (ARV-471), to illustrate the core data, methodologies, and signaling pathways involved in their assessment.
This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the preclinical assessment of a new class of ER degraders.
Mechanism of Action: PROTAC ER Degraders
PROTAC ER degraders are bifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to specifically target and eliminate the estrogen receptor protein.[1] This mechanism involves a molecule with two key domains: one that binds to the estrogen receptor and another that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the tagging of the ER protein with ubiquitin, marking it for degradation by the proteasome.[1] This process is catalytic, allowing a single PROTAC molecule to facilitate the degradation of multiple ER molecules.[1] This direct degradation is a distinct mechanism from that of selective estrogen receptor degraders (SERDs) like fulvestrant, which lead to ER degradation more indirectly.
References
The Advent of Targeted Estrogen Receptor Degradation: A Technical Guide to a New Class of Therapeutics in ER-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype, and endocrine therapies targeting ER signaling are the cornerstone of treatment. However, the emergence of resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. A new class of targeted therapies, known as selective estrogen receptor degraders (SERDs), and more recently, proteolysis-targeting chimeras (PROTACs), have emerged as a promising strategy to overcome this resistance. This technical guide provides an in-depth overview of a next-generation ER degrader, vepdegestrant (ARV-471), a potent and orally bioavailable PROTAC ER degrader, and "ERα degrader 5 (Compound 40)," a novel SERD. We will delve into their core mechanism of action, present key preclinical and clinical data, and provide detailed experimental protocols for their evaluation.
Introduction: The Rationale for ER Degradation
The estrogen receptor is a ligand-activated transcription factor that drives the growth of ER+ breast cancers. Traditional endocrine therapies, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), aim to block this signaling. However, these approaches can be limited by acquired resistance. SERDs offer a distinct mechanism by not only antagonizing the receptor but also inducing its degradation, thereby eliminating the target protein from the cancer cell.[1]
PROTACs represent a novel and powerful approach to targeted protein degradation. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins.[2] An ER-targeting PROTAC, such as vepdegestrant, consists of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of the ER.[3]
Featured ER Degraders: Vepdegestrant (ARV-471) and ERα Degrader 5
This guide will focus on two exemplary next-generation ER degraders:
-
Vepdegestrant (ARV-471): An orally bioavailable PROTAC that recruits the cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of both wild-type and mutant ER.[4][5] It is currently in late-stage clinical development.
-
ERα degrader 5 (Compound 40): A selective, orally bioavailable SERD with a thieno[2,3-e]indazole scaffold that has demonstrated potent ERα degradation and antitumor activity in preclinical models.
Mechanism of Action
Vepdegestrant (ARV-471): A PROTAC ER Degrader
Vepdegestrant operates through a catalytic mechanism, where a single molecule can induce the degradation of multiple ER proteins. The process involves the formation of a ternary complex between the ER, vepdegestrant, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the ER, marking it for degradation by the proteasome.
Caption: Mechanism of action of vepdegestrant (ARV-471).
ERα Degrader 5 (Compound 40): A Selective Estrogen Receptor Degrader (SERD)
ERα degrader 5, like other SERDs, functions as a pure ER antagonist. Its binding to the ER's ligand-binding domain induces a conformational change that disrupts receptor dimerization and DNA binding. This altered conformation also leads to receptor instability, promoting its ubiquitination and subsequent degradation through the proteasome pathway.
References
- 1. arvinasmedical.com [arvinasmedical.com]
- 2. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of ER Degrader 5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the selectivity profile of the novel oral selective estrogen receptor (ER) degrader, ERα degrader 5 (also referred to as Compound 40). The information herein is compiled from published research to assist in understanding its therapeutic potential and off-target landscape.
Introduction to ER Degrader 5
ERα degrader 5 is a thieno[2,3-e]indazole derivative identified as a potent and selective estrogen receptor degrader (SERD).[1] It has demonstrated significant anti-proliferative activity in ER-positive breast cancer cell lines and robust antitumor efficacy in preclinical xenograft models.[1] This guide focuses on the critical aspect of its selectivity, a key determinant of its therapeutic index.
Quantitative Efficacy and Potency
ERα degrader 5 has shown high potency in degrading ERα and inhibiting the growth of ER-positive breast cancer cells. The following table summarizes the key quantitative data reported for this compound.[1]
| Parameter | Cell Line | Value (nM) |
| EC50 (ERα Degradation) | - | 1.1 |
| IC50 (Anti-proliferative Activity) | MCF-7 | 1.0 |
Understanding the Estrogen Receptor Signaling Pathway
To appreciate the mechanism of action and potential selectivity concerns of an ER degrader, it is essential to understand the estrogen receptor signaling pathway. ER signaling can be broadly divided into genomic and non-genomic pathways, both of which contribute to cell proliferation, survival, and differentiation.
Experimental Protocols for Determining Selectivity
A comprehensive assessment of a drug candidate's selectivity is crucial for predicting its safety profile. While specific selectivity data for this compound beyond its primary target is not extensively available in the public domain, this section outlines the standard, state-of-the-art methodologies used to generate such a profile for selective estrogen receptor degraders.
Kinome Profiling for Off-Target Kinase Interactions
Kinase inhibitors are a major class of drugs, and off-target kinase activity is a common source of toxicity. Kinome scanning assays are therefore essential to assess the selectivity of new chemical entities.
Methodology: KINOMEscan™
This method is a high-throughput, affinity-based competition binding assay.
-
Library Preparation: A comprehensive panel of human kinases is expressed as DNA-tagged fusion proteins.
-
Compound Incubation: The test compound (this compound) is incubated with the kinase library.
-
Ligand Competition: An immobilized, active-site directed ligand is introduced to compete with the test compound for binding to the kinases.
-
Quantification: The amount of each kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the binding site.
-
Data Analysis: The results are typically expressed as a percentage of control, and dissociation constants (Kd) can be calculated for significant interactions.
Unbiased Proteomics for Global Off-Target Identification
Mass spectrometry-based proteomics provides an unbiased and global view of a compound's interactions with the entire proteome, enabling the identification of unanticipated off-targets.
Methodology: Chemoproteomics
This approach aims to identify the direct and indirect protein targets of a small molecule.
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured and treated with this compound at a specific concentration and for a defined duration. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis and Protein Extraction: Cells are lysed, and the total proteome is extracted.
-
Protein Digestion: Proteins are digested into peptides, typically using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from the treated and control samples are labeled with different isobaric tags. This allows for multiplexing and accurate relative quantification of proteins in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The resulting spectra are used to identify and quantify thousands of proteins. Proteins that show a significant change in abundance in the presence of this compound are considered potential off-targets.
Conclusion
ERα degrader 5 is a highly potent molecule against its intended target, the estrogen receptor. While comprehensive public data on its broader selectivity profile is limited, the established methodologies of kinome scanning and chemoproteomics provide a robust framework for a thorough evaluation. Such studies are critical to fully characterize its off-target interaction landscape and to ensure a favorable safety profile as it progresses through preclinical and clinical development. The data presented in this guide, along with the detailed experimental protocols, offer a foundational understanding for researchers and drug development professionals working on this and similar targeted therapies.
References
ER Degrader 5: A Comprehensive Technical Guide for a Novel Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ER degrader 5, a promising therapeutic agent for estrogen receptor (ER)-positive breast cancer. This document outlines its mechanism of action, quantitative biological data, detailed experimental protocols for its synthesis and evaluation, and key signaling pathways it modulates.
Core Concept: Targeted Protein Degradation
This compound is a selective estrogen receptor degrader (SERD) that operates through the proteolysis-targeting chimera (PROTAC) mechanism. It is a heterobifunctional molecule designed to simultaneously bind to the estrogen receptor alpha (ERα) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This approach offers a potential advantage over traditional ER antagonists by eliminating the receptor protein entirely, thereby mitigating resistance mechanisms associated with receptor mutations.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound, also referred to as compound 40 in some literature.
| In Vitro Activity | Value | Cell Line | Reference |
| Anti-proliferative Activity (IC50) | 55 nM | MCF-7 | [1] |
| ERα Degradation (DC50) | Not Reported | MCF-7 | |
| ERα Degradation at 1 nM (24h) | Significant | MCF-7 | [1] |
| ERα Degradation at 10 nM (24h) | Significant | MCF-7 | [1] |
| ERα Degradation at 100 nM (24h) | Significant | MCF-7 | [1] |
| ERα Degradation at 1000 nM (24h) | Significant | MCF-7 | [1] |
| ERα Degradation at 10000 nM (24h) | Significant | MCF-7 |
| In Vivo Efficacy (MCF-7 Xenograft Model) | Value | Reference |
| Dosage and Administration | 30 mg/kg, intraperitoneally (i.p.), daily for 30 days | |
| Tumor Growth Inhibition | Significant |
| Pharmacokinetic Properties | Value | Administration | Reference |
| Half-life (t1/2) | 1.23 hours | 3 mg/kg, intravenous (i.v.) | |
| Cmax | 4497 ng/mL | 3 mg/kg, intravenous (i.v.) | |
| Oral Bioavailability | 62.9% | 30 mg/kg, oral (p.o.) |
Signaling Pathways
This compound functions by promoting the degradation of the estrogen receptor, a key driver in the majority of breast cancers. The binding of estrogen to ERα initiates a signaling cascade that promotes tumor cell proliferation and survival. By eliminating the receptor, this compound effectively shuts down this pro-tumorigenic signaling.
Figure 1. Mechanism of action of this compound in the context of the estrogen receptor signaling pathway.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound are provided below.
Synthesis of this compound
The synthesis of this compound is based on the procedures outlined by Lu et al. in the Journal of Medicinal Chemistry (2022, 65(7), 5724-5750). The synthesis involves a multi-step process, with the key final step being the coupling of the thieno[2,3-e]indazole core with the appropriate side chain. For a detailed, step-by-step synthesis protocol, including the preparation of all intermediates and reagents, please refer to the supporting information of the aforementioned publication.
Figure 2. General workflow for the synthesis of this compound.
In Vitro Cell Proliferation (MTT) Assay
This protocol is for assessing the anti-proliferative activity of this compound against MCF-7 human breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Western Blot Analysis for ERα Degradation
This protocol is used to quantify the degradation of ERα protein in MCF-7 cells following treatment with this compound.
-
Cell Treatment: Plate MCF-7 cells and treat with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the ERα signal to the loading control.
Real-Time qPCR for Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of ERα target genes (e.g., GREB1, PGR, TFF1) in MCF-7 cells.
-
Cell Treatment: Treat MCF-7 cells with different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target genes and a reference gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
Figure 3. Overview of the experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising new therapeutic agent for ER-positive breast cancer. Its ability to induce the degradation of ERα offers a distinct advantage over existing endocrine therapies and holds the potential to overcome drug resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in advancing the study and clinical application of this novel compound.
References
In Vivo Antitumor Efficacy of Oral Estrogen Receptor (ER) Degraders: A Technical Overview
This technical guide provides a comprehensive overview of the in-vivo antitumor effects of next-generation estrogen receptor (ER) degraders, specifically focusing on Proteolysis Targeting Chimeras (PROTACs). Given the extensive preclinical and clinical development of vepdegestrant (ARV-471), it will be used as the primary exemplar for "ER degrader 5". This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological and experimental processes.
Core Mechanism of Action: PROTAC-Mediated ER Degradation
PROTAC ER degraders are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of the estrogen receptor alpha (ERα). These molecules consist of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This dual binding induces the formation of a ternary complex between ERα and the E3 ligase, facilitating the ubiquitination of ERα. The polyubiquitinated ERα is then recognized and degraded by the proteasome, effectively eliminating the receptor from the cancer cell.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ERα proteins.[2]
Mechanism of PROTAC-mediated ERα degradation.
Quantitative In Vivo Efficacy Data
The following table summarizes the in vivo antitumor activity of representative oral ER PROTAC degraders in various preclinical breast cancer models.
| ER Degrader | Animal Model | Cell Line / Tumor Model | Dosage & Administration | Treatment Duration | Key Outcomes | Reference(s) |
| Vepdegestrant (ARV-471) | Ovariectomized NOD-SCID Mice | MCF-7 Orthotopic Xenograft | 3, 10, 30 mg/kg, Oral (p.o.), Daily | 28 days | Tumor Growth Inhibition (TGI): 103% at 30 mg/kg. ER Degradation: >90% in tumor lysates. | [3] |
| Vepdegestrant (ARV-471) | N/A | ST941/HI PDX (ESR1 Y537S Mutant) | 10, 30 mg/kg, p.o., Daily | N/A | TGI: 99% at 10 mg/kg, 106% at 30 mg/kg. ER Degradation: 79%. | [4][5] |
| Vepdegestrant (ARV-471) | N/A | ST941/HI/PBR PDX (Palbociclib-Resistant) | N/A | N/A | TGI: 102%. | |
| ERD-3111 | Mice | MCF-7 Xenograft (Wild-Type ER) | Oral | N/A | Achieved tumor regression or complete TGI. | |
| ERD-3111 | Mice | ESR1 Mutated Xenograft Models | Oral | N/A | Achieved tumor regression or complete TGI. | |
| GLR203801 | Mice | MCF-7, T-47D, ZR-75-1 Xenografts | Oral | N/A | Showed tumor regression and enhanced efficacy compared to ARV-471. | |
| GLR203801 | Mice | MCF-7Y537S, T-47DD538G Xenografts | Oral | N/A | ER Degradation: >95% in tumor tissue. |
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol outlines a typical procedure for evaluating the antitumor efficacy of an oral ER degrader in a mouse xenograft model.
1. Animal Model and Husbandry:
-
Species/Strain: Female, 6-8 week old, immunodeficient mice (e.g., NOD-SCID or NSG).
-
Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with ad libitum access to food and water.
-
Ovariectomy: To reduce endogenous estrogen levels that could interfere with the study, mice are surgically ovariectomized.
2. Tumor Cell Culture and Implantation:
-
Cell Line: ER-positive human breast cancer cell lines, such as MCF-7, are cultured under standard aseptic conditions.
-
Implantation: On the day of implantation, cells are harvested, counted, and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of approximately 5x10⁷ cells/mL. A volume of 100 µL (containing 5x10⁶ cells) is injected subcutaneously into the right flank of each mouse.
3. Tumor Monitoring and Group Randomization:
-
Monitoring: Tumor growth is monitored by measuring the length (L) and width (W) with digital calipers twice weekly. Tumor volume is calculated using the formula: Volume = (W² x L) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomly assigned to treatment and control groups (typically n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.
4. Drug Formulation and Administration:
-
Formulation: The ER degrader is formulated for oral administration in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Administration: The compound is administered daily via oral gavage at the specified doses (e.g., 3, 10, 30 mg/kg). The vehicle-only solution is administered to the control group.
5. Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Tumor volumes and body weights are measured throughout the study. TGI is calculated at the end of the study to determine the efficacy of the treatment.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors are excised, and a portion is flash-frozen or fixed for subsequent analysis.
-
ER Degradation Assessment: Tumor lysates are analyzed by Western blot to quantify the levels of ERα protein relative to a loading control (e.g., β-actin), comparing treated groups to the vehicle control group.
Workflow for an in vivo xenograft efficacy study.
Western Blot Analysis for ERα Degradation
This protocol describes the quantification of ERα protein levels in tumor tissue.
1. Sample Preparation:
-
Homogenize excised tumor tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
3. SDS-PAGE and Protein Transfer:
-
Denature a standardized amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.
5. Visualization and Quantification:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the intensity of the ERα bands and normalize to a loading control (e.g., β-actin) to determine the percentage of ERα degradation relative to the vehicle-treated control group.
Signaling Pathways and Downstream Effects
The degradation of ERα by PROTACs leads to the downregulation of ER-regulated gene transcription, which is critical for the proliferation and survival of ER-positive breast cancer cells. This disruption of ER signaling ultimately results in cell cycle arrest and apoptosis, leading to tumor growth inhibition.
Downstream effects of PROTAC-induced ERα degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 4. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effect of PROTAC ER Degrader 5 and Next-Generation Analogs on Estrogen Receptor Alpha
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting Estrogen Receptor Alpha in Breast Cancer
Estrogen Receptor Alpha (ERα), a transcription factor encoded by the ESR1 gene, is a pivotal driver in approximately 70% of breast cancers[1][2]. For decades, endocrine therapies targeting the ER signaling pathway—such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs)—have been the cornerstone of treatment for ER-positive (ER+) breast cancer[2][3]. However, the efficacy of these treatments is often limited by the development of resistance, frequently through mutations in the ligand-binding domain (LBD) of ERα[4].
This challenge has spurred the development of novel therapeutic strategies. Among the most promising are Proteolysis-Targeting Chimeras (PROTACs), which offer a distinct mechanism of action compared to traditional inhibitors. PROTACs are heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) to induce the targeted degradation of proteins like ERα. This guide provides a detailed technical overview of the effects of ERα degraders, with a focus on the early-generation molecule PROTAC-5 and its more potent, clinically advanced successors.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC ER degraders are bifunctional small molecules composed of a ligand that binds to ERα, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. Their mechanism is catalytic and involves a four-step process:
-
TARGET: The PROTAC molecule simultaneously binds to an ERα protein and an E3 ligase (e.g., cIAP1, VHL, or Cereblon), forming a ternary complex.
-
TAG: This proximity induces the E3 ligase to transfer ubiquitin molecules onto the ERα protein, creating a polyubiquitin chain.
-
DEGRADE: The polyubiquitinated ERα is recognized as a substrate for degradation by the 26S proteasome.
-
REPEAT: After the degradation of ERα, the PROTAC molecule is released and can bind to another ERα and E3 ligase, repeating the cycle and enabling a single molecule to induce the degradation of multiple target proteins.
This direct induction of degradation offers a more potent and sustained elimination of ERα compared to the indirect recruitment of the UPS by SERDs like fulvestrant.
Caption: Catalytic cycle of PROTAC-mediated ERα degradation.
Quantitative Analysis of ERα Degraders
The potency of ERα degraders is typically quantified by their DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of cell growth) values.
Early-Generation Degrader: PROTAC-5
PROTAC-5, also described as a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser), was one of the early efforts in this field. It is composed of 4-hydroxytamoxifen, which recognizes ERα, and bestatin, which recruits the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ligase.
| Compound | Cell Line | Concentration | Observed Effect on ERα | Reference |
| PROTAC-5 | MCF-7 | 10 µM | Reduced protein levels | |
| MCF-7 | 30 µM | Reduced protein levels |
Table 1: In Vitro Effects of PROTAC-5 on ERα Protein Levels.
While foundational, PROTAC-5 required high micromolar concentrations to achieve observable degradation.
Next-Generation ERα Degraders
Subsequent research has yielded highly potent, orally bioavailable ERα degraders with significantly improved activity. These molecules often recruit different E3 ligases, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).
| Compound | Cell Line(s) | DC50 | IC50 | E3 Ligase Recruited | Reference(s) |
| Vepdegestrant (ARV-471) | ER+ cell lines | ~1-2 nM | Not specified | CRBN | |
| ERE-PROTAC | MCF-7 | < 5 µM | 6.1 µM | VHL | |
| ERD-148 | Breast Cancer Cells | Potent & Selective | Not specified | Not specified | |
| ERD-308 | MCF-7, T47D | >80% degradation @ 30 nM (1h) | Not specified | Not specified | |
| ERD-3111 | Not specified | 0.5 nM | Not specified | CRBN | |
| ERD-4001 | Not specified | 0.05 nM | Not specified | CRBN | |
| AC682 | MCF-7 | >90% degradation in vivo | Not specified | Not specified | |
| ERα degrader 7 | Not specified | 9.7 nM | 14.6 nM | Not specified | |
| ER degrader 9 | MCF-7 | ≤10 nM | Not specified | Not specified |
Table 2: In Vitro Potency of Next-Generation ERα Degraders.
In clinical settings, Vepdegestrant (ARV-471) has demonstrated significant target engagement, achieving a median ERα reduction of 69% in on-treatment patient biopsies.
Impact on Estrogen Receptor Signaling Pathways
ERα mediates cellular responses through two primary pathways:
-
Genomic (Nuclear-Initiated Steroid Signaling - NISS): Upon estrogen binding, ERα dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA. This recruits co-activators and modulates the transcription of target genes involved in cell proliferation and survival.
-
Non-Genomic (Membrane-Initiated Steroid Signaling - MISS): A subpopulation of ERα at the cell membrane can rapidly activate kinase signaling cascades, such as PI3K/AKT and MAPK, further promoting tumor growth.
By inducing the degradation of the ERα protein itself, PROTACs effectively shut down both genomic and non-genomic signaling, offering a more comprehensive blockade than therapies that only compete for ligand binding.
Caption: ERα signaling pathways and the point of intervention by PROTACs.
Key Experimental Protocols
Evaluating the efficacy of an ERα degrader involves a series of standardized in vitro and in vivo assays.
Protocol: Western Blot for ERα Degradation
This protocol quantifies the reduction in ERα protein levels following treatment.
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the ERα degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and centrifuge to collect the protein lysate supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH).
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Perform densitometry analysis to quantify ERα band intensity relative to the loading control. Calculate DC50 values from the dose-response curve.
Protocol: Cell Viability (SRB) Assay
This assay measures the effect of ERα degradation on cell proliferation and cytotoxicity.
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere.
-
Treatment: Treat cells with serial dilutions of the ERα degrader for 72-96 hours.
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.
-
Measurement: Solubilize the bound dye and measure the absorbance at ~510 nm.
-
Analysis: Plot the absorbance against drug concentration to determine the IC50 value.
Caption: A typical workflow for the in vitro evaluation of ERα degraders.
Conclusion and Future Directions
PROTAC ERα degraders represent a significant evolution in endocrine therapy. By directly targeting ERα for elimination via the ubiquitin-proteasome system, these molecules demonstrate superior potency and a more comprehensive blockade of ER signaling compared to previous generations of hormonal agents. Early molecules like PROTAC-5 established a crucial proof-of-concept, paving the way for next-generation, orally bioavailable compounds such as Vepdegestrant (ARV-471), which show promising clinical activity in heavily pretreated patient populations.
The continued development of these agents holds the potential to overcome resistance to existing therapies and improve outcomes for patients with ER+ breast cancer. Future research will focus on optimizing PROTAC design, understanding potential resistance mechanisms to degraders, and identifying predictive biomarkers to guide patient selection.
References
- 1. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Research Use of ER Degrader 5
For Research Use Only
Introduction
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Therapies that target ERα, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), are cornerstones of treatment for ERα-positive breast cancer. ER Degrader 5 (also referred to as Compound 40) is a potent, selective, and orally bioavailable ER degrader.[1][2] It has been developed as a next-generation endocrine therapy to overcome the limitations of existing treatments, including resistance. These application notes provide detailed protocols for the chemical synthesis of this compound and its biological evaluation in a research setting.
Quantitative Data Summary
The following table summarizes the key in vitro biological activities of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Anti-proliferation) | MCF-7 | 1.0 nM | [1] |
| EC50 (ERα Degradation) | Not Specified | 1.1 nM | [1] |
| ERα Binding Affinity (IC50) | Not Specified | 0.9 nM | [1] |
| ERβ Binding Affinity (IC50) | Not Specified | 2.3 nM |
Signaling Pathway and Mechanism of Action
This compound functions as a selective estrogen receptor degrader. It binds to the estrogen receptor and induces its degradation via the ubiquitin-proteasome pathway. This prevents the transcription of estrogen-responsive genes that drive cell proliferation.
Experimental Protocols
Protocol 1: Synthesis of this compound (Compound 40)
The synthesis of this compound is based on the procedure reported by Lu, Z., et al. in the Journal of Medicinal Chemistry (2022). The synthesis involves a multi-step process, which is outlined in the workflow diagram below. The detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, can be found in the supporting information of the cited publication.
Protocol 2: ERα Degradation Assay via Western Blot
This protocol describes how to assess the ability of this compound to induce the degradation of ERα in a suitable cell line (e.g., MCF-7).
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., EMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to 70-80% confluency in 6-well plates.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
-
Protocol 3: Cell Proliferation Assay (e.g., MTT or SRB Assay)
This protocol is for determining the anti-proliferative effect of this compound on ERα-positive breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
The next day, treat the cells with serial dilutions of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Assay and Measurement (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
References
Application Notes and Protocols for ER Degrader 5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ER degrader 5 (also known as Compound 40) in cell culture experiments. This document outlines the compound's mechanism of action, provides key quantitative data, and details protocols for essential assays to evaluate its efficacy and biological effects.
Introduction to this compound
This compound is a potent, selective, and orally bioavailable estrogen receptor (ER) degrader (SERD).[1][2] It is designed to target and induce the degradation of estrogen receptor alpha (ERα), a key driver in the proliferation of ER-positive (ER+) breast cancer cells. By eliminating the ERα protein, this compound offers a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.
Mechanism of Action
This compound functions by binding to the estrogen receptor and inducing a conformational change that marks the receptor for degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This leads to a reduction in the total levels of ERα protein within the cell, thereby inhibiting downstream signaling pathways that promote tumor growth.
Below is a diagram illustrating the general mechanism of action for selective estrogen receptor degraders.
References
Application Notes and Protocols for Estrogen Receptor (ER) Degraders in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Estrogen Receptor (ER) degraders, a class of molecules designed to eliminate ER protein, a key driver in pathologies such as ER-positive breast cancer. This document outlines the mechanism of action, provides protocols for essential experiments, and summarizes effective dosages for various compounds.
Introduction to ER Degraders
Estrogen receptor-alpha (ERα) is a critical factor in the development of approximately 70% of breast cancers.[1] Therapies targeting the ERα signaling pathway are a primary treatment for ER-positive breast cancer. However, resistance to these therapies, often due to mutations in the ESR1 gene, is a significant clinical hurdle.[1][2] ER degraders represent an innovative therapeutic strategy to overcome this resistance.
There are two main classes of ER degraders:
-
Selective Estrogen Receptor Degraders (SERDs): These molecules bind to the ER and induce a conformational change that marks the receptor for degradation. Fulvestrant is a well-established SERD.[3]
-
Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules that recruit the cell's ubiquitin-proteasome system to the target protein for degradation.[2] An ER-targeting PROTAC simultaneously binds to ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome. This mechanism allows for the catalytic degradation of multiple ERα molecules by a single PROTAC molecule.
Mechanism of Action of PROTAC ER Degraders
PROTAC ER degraders leverage the cell's natural protein disposal system to eliminate ERα. The process involves a catalytic cycle:
-
Binding: The PROTAC molecule simultaneously binds to the ERα protein and an E3 ubiquitin ligase, forming a ternary complex.
-
Tagging (Ubiquitination): The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the ERα protein, "tagging" it for degradation.
-
Degradation: The proteasome recognizes the ubiquitinated ERα and degrades it.
-
Recycling: The PROTAC molecule is then released and can bind to another ERα protein, repeating the cycle.
This mechanism is effective against both wild-type and mutated forms of the estrogen receptor.
References
Application Notes: Monitoring ER Degradation via Western Blotting with ER Degrader 5
Introduction
The Estrogen Receptor (ER) is a crucial driver in the majority of breast cancers.[1] Targeted degradation of ER has emerged as a promising therapeutic strategy, offering a potential advantage over therapies that merely block its function.[1][2] Small molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs), are designed to induce the degradation of specific proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4] This document provides a detailed protocol for utilizing Western blotting to monitor and quantify the degradation of ER in response to treatment with a potent, selective ER degrader, referred to here as "ER Degrader 5".
Western blotting is an essential technique for assessing the efficacy of such degraders, as it allows for the direct visualization and quantification of the target protein's abundance in cells or tissues after treatment. This protocol is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.
Signaling Pathway of ER Degradation by this compound
This compound is a bifunctional small molecule designed to simultaneously bind to the Estrogen Receptor and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the ER, tagging it for recognition and subsequent degradation by the proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple ER molecules.
Caption: this compound-mediated ER degradation pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing protein degradation using a Western blot.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step guide for performing a Western blot analysis to measure the degradation of ER following treatment with this compound.
1. Materials and Reagents
-
ER-positive cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (or other suitable loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
2. Cell Culture and Treatment
-
Culture ER-positive cells (e.g., MCF-7) to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
3. Sample Preparation
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
4. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Include a protein ladder to determine molecular weights.
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer
-
Activate a PVDF membrane in methanol and then equilibrate in transfer buffer.
-
Assemble the transfer stack and perform the protein transfer according to the manufacturer's instructions for a wet or semi-dry system.
6. Immunoblotting
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibodies (anti-ER and anti-loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using an imaging system, avoiding signal saturation.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the ER band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of ER degradation relative to the vehicle-treated control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of different concentrations of this compound.
| This compound (nM) | Normalized ER Intensity (Arbitrary Units) | % ER Degradation (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.75 | 25% |
| 10 | 0.40 | 60% |
| 100 | 0.15 | 85% |
| 1000 | 0.05 | 95% |
Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual results may vary depending on the specific experimental conditions.
References
Application Notes and Protocols for ER Degrader 5 in ER-Positive Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of ER Degrader 5, a novel selective estrogen receptor (ER) degrader, in estrogen receptor-positive (ER+) breast cancer xenograft models. The included protocols offer detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, accounting for approximately 70% of all cases.[1] Endocrine therapies targeting the ER signaling pathway are the cornerstone of treatment.[2][3] However, a significant challenge in the clinical management of ER+ breast cancer is the development of resistance to these therapies, often driven by mutations in the ESR1 gene, which encodes for ERα.[2]
This compound belongs to a new class of therapeutics, such as Proteolysis-Targeting Chimeras (PROTACs), designed to overcome these resistance mechanisms.[4] Unlike traditional selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) that primarily act as antagonists, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the ERα protein. This leads to the elimination of the target protein, offering a more profound and sustained inhibition of ER signaling. Preclinical studies have demonstrated that this class of molecules can effectively degrade both wild-type and mutant ERα, leading to significant tumor growth inhibition in xenograft models.
Data Presentation
In Vitro Efficacy of ER Degraders
| Compound | Cell Line | Resistance Mechanism | DC50 (nM) | Dmax (%) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-type ER | ~1 | >90 | |
| Vepdegestrant (ARV-471) | MCF-7 | Fulvestrant-Resistant | ~1-2 | >90 | |
| GLR203801 | ER wild-type cell lines | - | < 1 | > 90 | |
| GLR203801 | Y537S or D538G mutant cell lines | ESR1 mutation | 2-10 | > 80 | |
| ERD-3111 | - | - | 0.5 | - | |
| ERD-4001 | - | - | 0.05 | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
In Vivo Efficacy of ER Degraders in ER+ Breast Cancer Xenograft Models
| Compound | Xenograft Model | Key Efficacy Findings | Reference |
| GLR203801 | MCF-7, T-47D, ZR-75-1, MCF-7Y537S, T-47DD538G | Significantly enhanced antitumor efficacy compared to ARV-471, with tumor regression observed in wild-type xenograft models. Degraded >95% of ER in MCF-7WT and T-47DD538G tumor tissue. | |
| Vepdegestrant (ARV-471) | ER+ breast cancer models | Showed more robust ER degradation and tumor growth inhibition than fulvestrant. | |
| ERD-3111 | Wild-type and ESR1 mutant MCF-7 xenograft models | Resulted in tumor regression and complete inhibition of tumor growth. | |
| GDC-0927 | Tamoxifen-resistant breast cancer xenograft model | Induced tumor regression and robust reduction of intratumoral ERα levels. | |
| Amcenestrant (SAR439859) | Breast cancer xenograft models | Demonstrated potent efficacy with significant tumor shrinkage. |
Mandatory Visualizations
Caption: Mechanism of ERα signaling and degradation by this compound.
Caption: Workflow for ER+ breast cancer xenograft model studies.
Experimental Protocols
In Vivo ER-Positive Breast Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an ER+ breast cancer xenograft model.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Female immunodeficient mice (e.g., BALB/c nude mice)
-
Matrigel
-
Estrogen pellets (for ER+ tumors requiring estrogen for growth)
-
This compound
-
Vehicle control
-
Calipers
Protocol:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Estrogen Supplementation: If required for the specific ER+ model, implant a subcutaneous estrogen pellet into each mouse 24-48 hours prior to tumor cell implantation.
-
Cell Implantation: Harvest MCF-7 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously or orthotopically inject 3-5 x 10^6 cells into the mammary fat pad of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control like fulvestrant).
-
Drug Administration: Administer this compound and control treatments according to the desired schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and biomarker analysis.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed ER+ breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for ERα Degradation
Objective: To quantify the degradation of ERα protein in response to this compound treatment.
Materials:
-
ER+ breast cancer cells or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Loading Control: Probe the same membrane with a primary antibody against a loading control.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control to determine the extent of degradation.
Pharmacokinetic (PK) Analysis
Objective: To determine the pharmacokinetic profile of this compound in vivo.
Materials:
-
Mice treated with this compound
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Protocol:
-
Dosing: Administer a single dose of this compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Separate plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to determine key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
These protocols provide a foundational framework for the preclinical evaluation of this compound. Optimization of specific conditions may be necessary depending on the experimental setup and the specific characteristics of the compound.
References
- 1. marinbio.com [marinbio.com]
- 2. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
Determining the IC50 of an Estrogen Receptor Degrader in MCF-7 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of "ER degrader 5," a representative estrogen receptor (ER) degrader, in the ER-positive human breast cancer cell line, MCF-7. The provided methodologies are based on established cell culture and viability assay techniques.
Introduction
Estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers. Endocrine therapies that target ERα signaling are a cornerstone of treatment for ER-positive breast cancer. A new class of therapeutic agents, selective ER degraders (SERDs), and proteolysis-targeting chimeras (PROTACs) that target the ER for degradation, have shown promise in overcoming resistance to traditional endocrine therapies.[1][2] PROTAC ER degraders are bifunctional molecules that induce the degradation of the ER protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[3][4]
Determining the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a critical step in the preclinical evaluation of these compounds.[5] This document outlines the necessary protocols for culturing MCF-7 cells and performing a colorimetric MTT assay to determine the IC50 of an ER degrader.
Data Presentation
While the specific IC50 for "this compound" is not publicly available and would be determined experimentally, the following table provides reference IC50 values for various compounds in MCF-7 cells to guide experimental design.
| Compound/Drug | Target/Mechanism | Reported IC50 in MCF-7 Cells | Reference |
| Tamoxifen | SERM | 15.9 µM | |
| Fulvestrant | SERD | Varies (potency is context-dependent) | |
| Vepdegestrant (ARV-471) | PROTAC ER Degrader | DC50 ~1-2 nM (for degradation) | |
| Compound 31 | Pyrazolo[4,3-c]hexahydropyridine derivative | 2.4 µM | |
| Thioridazine | CNS Drug | 4.26 µM | |
| Docetaxel | Microtubule Inhibitor | 3.8 ± 1.1 nM |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay duration. The above values should be used as a general guide.
Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling Pathway in MCF-7 Cells
Estrogen (E2) binding to ERα leads to receptor dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival. ER degraders interfere with this pathway by promoting the degradation of the ERα protein.
ER signaling pathway and the mechanism of action of an ER degrader.
Experimental Workflow for IC50 Determination
The overall workflow for determining the IC50 of an ER degrader in MCF-7 cells involves cell culture, treatment with the compound, assessment of cell viability, and data analysis.
General workflow for determining the IC50 value.
Experimental Protocols
MCF-7 Cell Culture
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.
-
Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Maintenance: Renew the complete growth medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the cell monolayer twice with sterile PBS. Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 10 mL of complete growth medium. Gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Split the cells at a ratio of 1:3 to 1:4 into new T-75 flasks containing fresh complete growth medium.
MTT Assay for IC50 Determination
Materials:
-
Cultured MCF-7 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Harvest MCF-7 cells that are in the logarithmic growth phase. Count the cells and adjust the cell suspension concentration to 5 x 10^4 cells/mL in complete growth medium. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete growth medium from your stock solution. A suggested starting range could be from 0.1 nM to 10,000 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculate Percent Viability: The percent viability for each drug concentration is calculated relative to the vehicle control (considered 100% viability) using the following formula:
-
Percent Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the drug concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a variable slope to fit the data and determine the IC50 value, which is the concentration of the ER degrader that causes a 50% reduction in cell viability.
Conclusion
The protocols detailed in this document provide a robust framework for determining the in vitro potency of ER degraders in MCF-7 breast cancer cells. Accurate and reproducible IC50 determination is essential for the continued development and evaluation of novel endocrine therapies. It is crucial to maintain consistent experimental conditions and perform appropriate data analysis to ensure the reliability of the results.
References
- 1. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: ER Degrader 5 for Inducing Protein Degradation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ER Degrader 5 is a potent and selective Estrogen Receptor Alpha (ERα) protein degrader. It belongs to the class of molecules known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to specifically target and eliminate proteins of interest, such as ERα.[1][2] This targeted protein degradation offers a powerful tool for studying the consequences of acute ERα loss and holds therapeutic potential in ERα-driven diseases like breast cancer.[3][4]
This compound is composed of a ligand that binds to the ERα protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite structure brings ERα into close proximity with the E3 ligase, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.
These application notes provide detailed protocols for the use of this compound to induce ERα degradation in cellular models.
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its efficacy and potency in inducing the degradation of ERα.
Table 1: In Vitro Degradation and Potency of this compound
| Parameter | Cell Line | Value |
| DC50 (Degradation Concentration 50%) | MCF-7 | ~1-2 nM |
| DC50 (Degradation Concentration 50%) | T47D | Dose-dependent degradation observed |
| IC50 (Inhibitory Concentration 50%) | MCF-7 | Data not available |
Table 2: Effect of this compound on ERα Protein Levels in Different Cell Lines
| Cell Line | Treatment Concentration | Incubation Time | ERα Degradation |
| MCF-7 | Dose-dependent | 24 hours | Significant degradation |
| T47D | Dose-dependent | 24 hours | Significant degradation |
Table 3: Comparison of this compound with Fulvestrant (a Selective ER Degrader - SERD)
| Parameter | This compound (Vepdegestrant) | Fulvestrant |
| Mechanism of Action | Induces ER degradation via the ubiquitin-proteasome system (PROTAC) | Blocks and damages estrogen receptors (SERD) |
| In Vivo ER Degradation | Greater than Fulvestrant | Standard SERD |
| Tumor Growth Inhibition | Improved compared to Fulvestrant in preclinical models | Effective, but resistance can develop |
| Administration | Oral | Intramuscular |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Assessment of ERα Degradation by Western Blot
This protocol describes the steps to measure the degradation of ERα protein in cancer cell lines after treatment with this compound.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ERα
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer with protease inhibitors to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 3 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load 15 µg of protein from each sample onto a 10% SDS-PAGE gel.
-
Run the gel at 120V for 80 minutes.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Caption: Western blot workflow for ERα degradation.
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of ERα degradation on cell viability using a CCK-8 assay.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)
-
96-well plates
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
CCK-8 reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Cell viability assay workflow.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ERα-Degrader-E3 ligase ternary complex.
Materials:
-
ERα-positive breast cancer cell lines
-
This compound
-
MG132 (proteasome inhibitor)
-
Non-denaturing Co-IP lysis buffer
-
Anti-ERα antibody
-
Protein A/G magnetic beads
-
Co-IP wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-ERα, anti-E3 ligase)
Procedure:
-
Cell Treatment: Treat cells with this compound and MG132 (to prevent degradation of the complex) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Protein Quantification: Quantify the protein concentration.
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-ERα antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
-
Washing: Wash the beads three to four times with Co-IP wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against ERα and the specific E3 ligase recruited by this compound to confirm their interaction.
Caption: Co-immunoprecipitation workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low ERα degradation | Ineffective concentration of this compound. | Optimize the concentration and incubation time. |
| Cell line is resistant. | Use a different ERα-positive cell line. | |
| Low expression of the required E3 ligase. | Confirm E3 ligase expression in the cell line. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and number of washes. |
| Antibody concentration is too high. | Optimize primary and secondary antibody concentrations. | |
| Inconsistent cell viability results | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate. |
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. Development of PROTACs targeting estrogen receptor: an emerging technique for combating endocrine resistance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ER degrader 5 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with ER Degrader 5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ERα degrader 5 or Compound 40) is a potent and selective estrogen receptor alpha (ERα) degrader.[1][2] It is classified as a Selective Estrogen Receptor Degrader (SERD). Its mechanism of action involves binding to the ERα protein, which leads to the protein's degradation, thereby reducing the levels of ERα in cancer cells.[3][4] This is particularly relevant in ER-positive (ER+) breast cancers, where the estrogen receptor drives tumor growth.[5] Like other targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras), this compound is designed to eliminate the target protein rather than just inhibiting its function.
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic molecule, which can present challenges with solubility in aqueous solutions. The compound is reported to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For most in vitro biological assays, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into aqueous buffers or cell culture media.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in 100% DMSO to a final concentration of 10 mM. Ensure the compound is completely dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving this compound in aqueous solutions is not recommended due to its low aqueous solubility. This can lead to the formation of precipitates and an inaccurate final concentration. The recommended method is to first create a concentrated stock in an organic solvent like DMSO and then perform serial dilutions into the final aqueous buffer or media.
Troubleshooting Guide
Issue 1: I observe precipitation when diluting my this compound DMSO stock solution into cell culture media.
Cause: This is a common issue for hydrophobic compounds when the concentration of the organic solvent is significantly reduced upon dilution into an aqueous medium. The compound may be "crashing out" of the solution.
Solution:
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Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture media is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity. However, for some less soluble compounds, a slightly higher but still non-toxic concentration may be necessary.
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Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the 10 mM DMSO stock into a small volume of media to an intermediate concentration, mix thoroughly, and then add this to the final volume.
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Use of Surfactants: For certain applications, the addition of a small amount of a non-ionic surfactant, such as Tween 80 (e.g., 0.25%) or Pluronic F-68, in the final medium can help to maintain the solubility of the compound.
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Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
Issue 2: I am seeing inconsistent results in my cell-based assays (e.g., cell viability, protein degradation).
Cause: Inconsistent results can often be traced back to issues with compound solubility and stability in the assay medium. If the compound precipitates, the effective concentration will be lower and more variable than intended.
Solution:
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Fresh Preparations: Always prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Avoid using previously diluted solutions that have been stored.
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Visual Inspection: Before adding the diluted compound to your cells, visually inspect the solution for any signs of precipitation. If precipitation is visible, do not use the solution and refer to the troubleshooting steps for dilution.
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Time-Course Experiment: The kinetics of protein degradation can vary. It is advisable to perform a time-course experiment to determine the optimal incubation time for maximal ERα degradation.
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Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for your cell line and assay. Some degraders can exhibit a "hook effect" at very high concentrations, leading to reduced degradation.
Issue 3: I am having difficulty formulating this compound for in vivo studies.
Cause: The low aqueous solubility of this compound makes it challenging to prepare formulations suitable for oral or injectable administration in animal models.
Solution:
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Formulation Strategies: For oral administration, consider formulating this compound as a suspension in a vehicle containing suspending agents like carboxymethyl cellulose (CMC). For parenteral routes, co-solvents such as PEG400 or lipid-based formulations can be explored to improve solubility and bioavailability.
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Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area of the drug particles, which can improve the dissolution rate and bioavailability.
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Amorphous Solid Dispersions: Creating an amorphous solid dispersion (ASD) of the compound with a polymer can enhance its solubility and dissolution rate.
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Consult a Formulation Expert: Developing a stable and effective in vivo formulation for a poorly soluble compound can be complex. Collaborating with a formulation scientist or a contract research organization (CRO) with expertise in this area is highly recommended.
Quantitative Data Summary
| Property | Value | Source |
| Compound Name | This compound (ERα degrader 5, Compound 40) | |
| CAS Number | 2941268-96-6 | |
| Molecular Formula | C26H18F2O4S | |
| Molecular Weight | 464.48 g/mol | |
| EC50 (vs. ERα) | 1.1 nM | |
| IC50 (MCF-7 cells) | 1.0 nM | |
| Solubility | 10 mM in DMSO |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
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Prepare 10 mM Stock Solution:
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Allow the vial of this compound powder to equilibrate to room temperature before opening.
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Add the appropriate volume of 100% DMSO to the vial to achieve a final concentration of 10 mM. For example, to a vial containing 1 mg of this compound (MW: 464.48 g/mol ), add 215.3 µL of DMSO.
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Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary.
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Storage of Stock Solution:
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Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
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Preparation of Working Solutions:
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For each experiment, thaw a fresh aliquot of the 10 mM stock solution.
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Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations.
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Ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
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Mix each dilution thoroughly by gentle pipetting or vortexing.
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Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.
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Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ER Degrader 5 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ER Degrader 5 for maximal therapeutic efficacy. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC). It is a bifunctional molecule designed to selectively induce the degradation of the Estrogen Receptor (ER) protein.[1][2] One part of the molecule binds to the ER, while the other part recruits an E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of the ER protein, marking it for degradation by the cell's natural protein disposal system, the proteasome.[1] A key feature of this mechanism is its catalytic nature; a single molecule of this compound can facilitate the degradation of multiple ER protein molecules.
Q2: What is a recommended starting concentration and treatment time for this compound?
A2: For initial experiments, it is advisable to test a broad range of concentrations, for example, from 0.1 nM to 10 µM, to determine the optimal concentration for ER degradation. The ideal treatment time can vary depending on the cell line. A time-course experiment, with durations ranging from 2 to 48 hours (e.g., 2, 4, 8, 12, 24, and 48 hours), is recommended to identify the point of maximum degradation.
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (either with ER or the E3 ligase alone) which are not productive for degradation, rather than the necessary ternary complex (ER-PROTAC-E3 ligase). To avoid this, it is crucial to perform a detailed dose-response curve with smaller concentration increments at the higher end to precisely identify the optimal concentration before the hook effect occurs.
Q4: How can I confirm that the observed ER degradation is specific to the mechanism of action of this compound?
A4: To confirm the specific mechanism of action, several control experiments are essential:
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Inactive Control: Use an inactive version of this compound, such as a stereoisomer (epimer), that cannot bind to either the ER or the E3 ligase. This control should not induce ER degradation.
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E3 Ligase Ligand Only: Treat cells with only the E3 ligase-binding component of this compound to ensure it doesn't have off-target effects on its own.
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Proteasome Inhibitor: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) should prevent the degradation of ER, confirming the involvement of the ubiquitin-proteasome system.
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Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases, if applicable to the recruited E3 ligase.
Q5: What are common reasons for inconsistent results in my experiments with this compound?
A5: Inconsistent results can arise from several factors:
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Cell Line Variability: Expression levels of ER and the specific E3 ligase recruited by this compound can differ between cell lines.
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Suboptimal Concentration or Incubation Time: As discussed, finding the optimal concentration and time is critical.
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Compound Instability: Ensure the compound is fully dissolved and prepare fresh solutions for each experiment to avoid degradation in the media.
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Experimental Variability: Maintain consistent cell seeding density, ensure cells are in the logarithmic growth phase, and use freshly prepared reagents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak ER degradation | Suboptimal concentration of this compound. | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50 (concentration for 50% degradation). |
| Inappropriate treatment time. | Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period. | |
| Low expression of the recruited E3 ligase in the cell line. | Verify the expression level of the relevant E3 ligase (e.g., CRBN or VHL) in your cell line using Western blot or qPCR. | |
| "Hook effect" observed (decreased degradation at high concentrations) | PROTAC concentration is too high, leading to unproductive binary complex formation. | Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect begins. |
| High cell toxicity | Off-target effects of this compound. | Perform proteomics studies to identify off-target proteins. Use an inactive epimer as a negative control to see if toxicity persists. |
| High concentration of the PROTAC. | Use the lowest effective concentration that achieves significant degradation. | |
| Inconsistent results between experiments | Variation in cell confluency or growth phase. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| Reagent variability. | Use freshly prepared reagents and ensure consistent quality of antibodies and other materials. |
Data Presentation
The following table summarizes hypothetical quantitative data for this compound for comparative purposes.
| Parameter | This compound | Published ER Degrader (e.g., ARV-471) | Reference |
| Cell Line | MCF-7 | MCF-7 | |
| DC50 (ER Degradation) | ~5 nM | ~1-2 nM | |
| Dmax (Maximal ER Degradation) | >95% | >90% | |
| Time for Max Degradation | 24 hours | 12-24 hours | |
| IC50 (Cell Viability) | ~15 nM | ~5 nM | |
| Off-Target Hits (at 1µM) | Minimal | Low |
Experimental Protocols
Protocol 1: Determining Optimal Concentration (Dose-Response)
This protocol outlines the steps to determine the concentration-dependent degradation of ER.
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Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
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Compound Treatment: The following day, treat the cells with a serial dilution of this compound. A suggested range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a predetermined time, for example, 24 hours.
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, vortexing periodically.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against ERα overnight at 4°C.
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Incubate with a loading control antibody (e.g., β-actin or GAPDH).
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize bands using an ECL detection system.
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Data Analysis: Quantify band intensities and normalize ER levels to the loading control. Plot the percentage of remaining ERα against the log of the this compound concentration to determine the DC50.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation.
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Cell Seeding: Seed ER-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well.
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Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
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Incubation: Incubate the plate for a specified period (e.g., 72 hours).
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Assay:
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Add MTT or WST-8 reagent to each well according to the manufacturer's instructions.
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Incubate for 1-4 hours at 37°C.
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If using MTT, add a solubilization solution.
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Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: RT-qPCR for ER Target Gene Expression
This protocol measures the downstream functional consequences of ER degradation.
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Cell Treatment: Treat ER-positive cells (e.g., MCF-7) with this compound at various concentrations for 24 hours.
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RNA Isolation:
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Wash cells with PBS and lyse them using an RNA lysis reagent (e.g., TRIzol).
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Isolate total RNA according to the manufacturer's protocol.
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Assess RNA purity and concentration using a spectrophotometer.
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cDNA Synthesis:
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Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
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qPCR:
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Perform qPCR using SYBR Green or TaqMan probes for ER target genes (e.g., GREB1, pS2/TFF1) and a housekeeping gene (e.g., GAPDH).
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Use a thermal profile such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
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Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting logic for ER degradation experiments.
References
Technical Support Center: ERD-5 (Estrogen Receptor Degrader 5)
Welcome to the technical support center for ERD-5, a next-generation PROTAC (PROteolysis TArgeting Chimera) designed for the targeted degradation of the Estrogen Receptor (ER). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and consistent results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ERD-5 and how does it work?
A1: ERD-5 is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). Its primary function is to induce the degradation of Estrogen Receptor alpha (ERα). It is engineered to simultaneously bind to ERα and an E3 ubiquitin ligase. This proximity facilitates the tagging of ERα with ubiquitin, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.[1][2][3][4] This catalytic process allows a single molecule of ERD-5 to induce the degradation of multiple ERα proteins.[4]
Q2: What are the key advantages of using a PROTAC ER degrader like ERD-5 compared to traditional inhibitors?
A2: Unlike traditional inhibitors that only block the function of a protein, PROTACs like ERD-5 eliminate the target protein entirely. This offers several potential advantages, including a more potent and sustained downstream effect. Additionally, by targeting the entire protein for degradation, PROTACs can potentially overcome resistance mechanisms associated with mutations in the ligand-binding domain of the estrogen receptor.
Q3: I am observing inconsistent ERα degradation with ERD-5. What are the potential causes?
A3: Inconsistent ERα degradation can stem from several factors:
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Suboptimal Concentration: The concentration of ERD-5 may be too low for effective degradation or too high, leading to a "hook effect" where the formation of the essential ternary complex (ERα-ERD-5-E3 ligase) is inhibited.
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Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary between cell lines. It's crucial to determine the optimal time point for maximal degradation.
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Compound Instability: ERD-5 may be unstable or poorly soluble in your cell culture media.
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Cellular Factors: The expression levels of the recruited E3 ligase in your specific cell line can influence the efficiency of degradation.
Q4: How can I confirm that the observed degradation of ERα is specifically due to the activity of ERD-5?
A4: To validate the specificity of ERD-5, several control experiments are recommended:
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Inactive Control: Use an inactive version of ERD-5 where either the ERα-binding or the E3 ligase-binding component is modified to prevent binding. This control should not induce ERα degradation.
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E3 Ligase Ligand Competition: Co-treatment with an excess of the free E3 ligase ligand should competitively inhibit ERD-5's ability to recruit the E3 ligase, thereby preventing ERα degradation.
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Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) should block the degradation of ERα, leading to an accumulation of ubiquitinated ERα. This confirms that the degradation is dependent on the proteasome pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with ERD-5.
| Problem | Potential Cause | Recommended Solution |
| No or low ERα degradation observed | Suboptimal ERD-5 concentration (too low or "hook effect"). | Perform a dose-response experiment with a wide range of ERD-5 concentrations to determine the optimal concentration for maximal degradation (DC50). |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal incubation period for maximal ERα degradation. | |
| Compound instability or solubility issues. | Ensure complete dissolution of ERD-5 in a suitable solvent like DMSO before diluting it in media. Always prepare fresh solutions for each experiment. | |
| High background or non-specific bands in Western blot for ERα | Suboptimal blocking conditions. | Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation time. |
| Poor quality primary antibody. | Use a high-quality, validated primary antibody specific for ERα and optimize its dilution. | |
| Inconsistent cell viability assay results | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| "Edge effects" in multi-well plates. | To minimize evaporation, avoid using the outermost wells of the plate or fill them with sterile media or PBS. | |
| Vehicle (e.g., DMSO) toxicity at high concentrations. | Maintain a consistent and non-toxic final concentration of the vehicle across all treatments (typically below 0.5%). | |
| ERα levels recover after initial degradation | ERD-5 instability or metabolism over time. | For longer experiments, consider replacing the media with fresh media containing ERD-5 at regular intervals. |
| Cellular compensatory mechanisms (upregulation of new ERα synthesis). | Analyze ERα mRNA levels using qRT-PCR to check for a compensatory increase in gene expression. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50
Objective: To determine the concentration of ERD-5 that results in 50% degradation of ERα (DC50).
Methodology:
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Cell Seeding: Seed an appropriate ER-positive breast cancer cell line (e.g., MCF-7) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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Treatment: Prepare serial dilutions of ERD-5 in cell culture media. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO). Remove the old media and add the media containing the different concentrations of ERD-5.
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Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Load equal amounts of protein per lane on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a validated primary antibody against ERα overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Use a loading control like GAPDH or β-actin to normalize the data.
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Data Analysis: Quantify the band intensities using densitometry. Plot the percentage of ERα degradation relative to the vehicle control against the log of the ERD-5 concentration to calculate the DC50 value.
Protocol 2: Time-Course Experiment to Determine Optimal Degradation Time
Objective: To identify the optimal treatment duration for maximal ERα degradation by ERD-5.
Methodology:
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Cell Seeding: Seed cells as described in the dose-response protocol.
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Treatment: Treat the cells with ERD-5 at a concentration around its predetermined DC50 value.
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Incubation and Harvest: Harvest the cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
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Analysis: Perform Western blotting as described above to assess ERα levels at each time point, normalizing to a loading control. This will reveal the kinetics of degradation.
Data Presentation
Table 1: Example Dose-Response Data for ERD-5 in MCF-7 Cells
| ERD-5 Concentration (nM) | % ERα Degradation (Normalized to Vehicle) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 60% |
| 100 | 95% |
| 1000 | 98% |
| 10000 | 85% (Hook Effect) |
Table 2: Example Time-Course Data for ERD-5 (at DC50) in MCF-7 Cells
| Time (hours) | % ERα Degradation (Normalized to Vehicle) |
| 2 | 15% |
| 4 | 40% |
| 8 | 75% |
| 12 | 90% |
| 24 | 95% |
| 48 | 80% (Potential recovery) |
Visualizations
Caption: Mechanism of action for the PROTAC ER degrader ERD-5.
Caption: Troubleshooting workflow for inconsistent ERD-5 results.
References
Technical Support Center: Investigating Potential Off-Target Effects of ER Degrader 5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ER Degrader 5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments. For the purpose of this guide, "this compound" is a representative selective estrogen receptor degrader (SERD), and data from well-characterized SERDs like fulvestrant and others are used to illustrate potential effects and investigative methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms behind the off-target effects of ER degraders?
A1: Off-target effects of ER degraders can stem from several mechanisms. For traditional SERDs, these may include unintended interactions with other receptors or signaling pathways. For newer modalities like proteolysis-targeting chimeras (PROTACs), off-target effects can be more complex and may include:
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Unintended Protein Degradation: The degrader may facilitate the ubiquitination and subsequent degradation of proteins other than the estrogen receptor (ER).[1]
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Independent Biological Activity: The E3 ligase recruiting component of a PROTAC could have its own biological effects.[1]
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Off-Target Ubiquitination: The ternary complex (ER degrader, E3 ligase, and a non-target protein) could lead to the ubiquitination of an unintended protein.[1]
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Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to degraders might saturate or alter the normal functioning of the UPS.[1]
Q2: How can I begin to assess the off-target profile of this compound in my experimental setup?
A2: A multi-faceted approach is recommended for a thorough assessment of off-target effects. Key experimental strategies include:
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Mass Spectrometry-Based Proteomics: This is a powerful and unbiased method to identify and quantify changes in the entire cellular proteome following treatment with the ER degrader.[1] This can reveal the degradation of unintended proteins.
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Transcriptomics (RNA-seq): Analyzing mRNA levels can help differentiate between direct protein degradation and effects on gene transcription.
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Cell-Based Phenotypic Assays: Using a panel of cell lines, including ER-negative ones, can help identify effects that are independent of the intended target.
Q3: What are the critical experimental controls needed when studying the off-target effects of this compound?
A3: To ensure the validity of your findings, it is crucial to include the following controls in your experiments:
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Vehicle Control: Cells treated with the delivery vehicle (e.g., DMSO) alone to establish a baseline.
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Inactive Control Compound: A structurally similar molecule that does not bind to ER or induce its degradation. This helps to distinguish between effects related to the specific chemical scaffold and those related to ER degradation.
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Positive Control: A well-characterized ER degrader (e.g., fulvestrant) to benchmark the on-target effects.
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ER-Negative Cell Lines: To identify effects that are independent of the intended target.
Troubleshooting Guides
Q4: I am observing cytotoxicity in my cell line at concentrations expected to be specific for ER degradation. What could be the cause and how can I investigate it?
A4: Unexpected cytotoxicity can be a sign of off-target effects. To troubleshoot this, consider the following steps:
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Perform a Dose-Response Analysis: Determine the concentration at which toxicity occurs and compare it to the concentration required for ER degradation (DC50). A significant separation between the effective and toxic concentrations is desirable.
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Use an Inactive Control: Treat cells with an inactive version of the degrader. If the toxicity persists, it points towards an off-target effect not related to ER degradation.
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Conduct Proteomics Analysis: A global proteomics experiment can help identify the unintended degradation of proteins that may be responsible for the observed toxicity.
Q5: My results show an unexpected phenotype in an ER-negative cell line treated with this compound. How should I proceed?
A5: An effect in an ER-negative cell line strongly suggests an off-target mechanism. To investigate further:
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Confirm ER Status: First, re-verify the ER-negative status of your cell line using qPCR or Western blotting.
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Investigate Alternative Pathways: Research has shown that some ER-targeting drugs can have effects through other receptors, such as the G protein-coupled receptor for estrogen (GPR30). This can lead to the activation of pathways like apoptotic and death receptor signaling, even in ER-negative cells.
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Perform Knockdown/Knockout Studies: If a potential off-target is identified (e.g., GPR30), use siRNA or CRISPR to reduce its expression and see if the observed phenotype is reversed.
Data Presentation
Table 1: Common Adverse Events of Representative ER Degraders (Clinical Data)
| Adverse Event | Fulvestrant (Frequency) | GDC-0810 (Frequency) |
| Gastrointestinal | ||
| Diarrhea | Common | 78% |
| Nausea | Very Common | 68% |
| Vomiting | Common | 39% |
| Constipation | Not specified | 42% |
| General | ||
| Fatigue | Very Common | 68% |
| Anemia | Not specified | 44% |
| Other | ||
| Increased AST | Not specified | 42% |
| Thromboembolic Event | Not specified | 7% (Grade ≥2) |
Data for GDC-0810 is from a Phase Ia study.
Experimental Protocols
Protocol: Proteomics-Based Off-Target Profiling
This protocol outlines a general workflow for identifying unintended protein degradation using mass spectrometry.
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Cell Culture and Treatment:
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Culture your chosen cell lines (e.g., ER-positive MCF-7 and an ER-negative line) to approximately 80% confluency.
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Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the DC50 for ER degradation) and for different durations (e.g., 6, 12, and 24 hours). Include vehicle and inactive controls.
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Cell Lysis and Protein Extraction:
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After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration using a BCA assay.
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Protein Digestion and Peptide Preparation:
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Take a standardized amount of protein from each sample and perform in-solution digestion using trypsin.
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Clean up the resulting peptides using a solid-phase extraction method.
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Mass Spectrometry Analysis:
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Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
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Data Analysis:
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Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut).
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Perform label-free quantification (LFQ) or use isobaric labeling (TMT, iTRAQ) to determine the relative abundance of proteins across different treatment conditions.
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Identify proteins that show a significant change in abundance in the this compound-treated samples compared to controls.
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Filter the list of potential off-targets by comparing results from ER-positive and ER-negative cell lines and by excluding proteins whose mRNA levels change correspondingly (as determined by RNA-seq).
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Visualizations
Caption: Potential off-target signaling via GPR30.
Caption: Workflow for off-target identification.
References
ER Degrader 5 Stability: Technical Support & Troubleshooting Guide
For researchers, scientists, and drug development professionals utilizing ER degrader 5, ensuring its stability throughout experimental procedures is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific storage instructions should always be followed as per the Certificate of Analysis provided by the supplier, general recommendations for similar compounds involve storing the solid form at -20°C for long-term storage, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.
Q2: What is the expected stability of this compound in aqueous buffers?
Q3: How can I assess the stability of this compound in my specific experimental setup?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be used.[1][2][3][4] This involves incubating this compound under your specific experimental conditions (e.g., in your chosen buffer, at the experimental temperature) and analyzing samples at various time points to quantify the amount of intact compound remaining.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation products for this compound have not been publicly documented, similar compounds can be susceptible to hydrolysis (especially at extreme pH), oxidation, and photolysis.[1] Forced degradation studies under stressed conditions (e.g., acid, base, peroxide, heat, light) can help identify potential degradants.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Compound degradation in culture media. The compound may not be stable for the duration of the experiment (e.g., 24, 48, 72 hours). | 1. Perform a time-course experiment to assess compound stability in your specific cell culture media. 2. Replenish the media with freshly prepared compound at regular intervals for long-term experiments. 3. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Poor solubility. The compound may be precipitating out of the solution at the working concentration. | 1. Visually inspect the media for any signs of precipitation after adding the compound. 2. Determine the solubility of the compound in your experimental media. 3. Consider using a lower concentration or a different formulation if solubility is an issue. | |
| Variable results between experiments. | Inconsistent compound handling. Repeated freeze-thaw cycles of stock solutions can lead to degradation. | 1. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. 2. Ensure the compound is fully dissolved in the solvent before further dilution. |
| Contamination of stock solutions. | 1. Use sterile techniques when preparing and handling solutions. 2. Prepare fresh stock solutions periodically. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Compound degradation. The compound is breaking down into one or more degradation products. | 1. Conduct forced degradation studies to intentionally generate and identify potential degradation products. 2. Use a stability-indicating HPLC method that can resolve the parent compound from its degradants. |
| Interaction with other components in the sample matrix. | 1. Analyze a blank matrix (without the compound) to identify any interfering peaks. 2. Optimize the chromatographic method to improve the separation of all components. |
Experimental Protocols & Data Presentation
General Stability Assessment of this compound in Solution
This protocol provides a framework for assessing the stability of this compound in a specific buffer or cell culture medium.
1. Preparation of Solutions:
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Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
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Dilute the stock solution to the final desired concentration in the test buffer or medium.
2. Incubation:
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench any potential degradation by freezing the samples at -80°C until analysis.
3. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the peak area of the intact this compound at each time point.
4. Data Presentation:
The results should be summarized in a table to easily compare the stability under different conditions.
| Time (hours) | Concentration in Buffer A (µM) | % Remaining in Buffer A | Concentration in Buffer B (µM) | % Remaining in Buffer B |
| 0 | 10.0 | 100% | 10.0 | 100% |
| 2 | 9.8 | 98% | 9.5 | 95% |
| 4 | 9.6 | 96% | 9.0 | 90% |
| 8 | 9.2 | 92% | 8.2 | 82% |
| 24 | 8.5 | 85% | 6.5 | 65% |
| 48 | 7.8 | 78% | 4.8 | 48% |
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of this compound to metabolism by liver enzymes.
1. Reaction Mixture Preparation:
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Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
2. Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
3. Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
4. Data Presentation:
| Time (minutes) | Peak Area of this compound | % Remaining |
| 0 | 500,000 | 100% |
| 5 | 450,000 | 90% |
| 15 | 350,000 | 70% |
| 30 | 200,000 | 40% |
| 60 | 50,000 | 10% |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Overcoming Resistance to ER Degraders in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to ER degraders in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to ER degraders?
A1: Resistance to ER degraders is a complex process that can be broadly categorized into two main areas:
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On-Target Alterations: The most common on-target alteration is the acquisition of mutations in the estrogen receptor 1 gene (ESR1). These mutations can lead to a constitutively active ER protein that no longer requires estrogen for its function, potentially reducing the efficacy of ER-targeting drugs.[1] While newer generation degraders are designed to overcome some of these mutations, novel mutations can still emerge that may affect drug binding or protein degradation.[1]
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Bypass Pathway Activation: Cancer cells can compensate for the loss of ER signaling by upregulating parallel growth factor receptor pathways.[1] The most frequently observed activated pathways include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[1][2] Activation of these pathways can promote cell survival and proliferation independently of the ER.
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Alterations in the Ubiquitin-Proteasome System (UPS): Since PROTAC (Proteolysis-Targeting Chimera) ER degraders rely on the cell's own machinery to degrade the target protein, any alterations in the components of the UPS, such as E3 ligases or the proteasome itself, could theoretically lead to reduced efficacy.
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ER-Independent Resistance: In some cases, resistant cells may downregulate ER protein expression and signaling to such an extent that they no longer depend on it for survival, instead relying on other signaling pathways like the HER family (EGFR, HER2, HER3) and MAPK/AKT signaling.
Q2: What is the difference between a SERD and a PROTAC ER degrader?
A2: Both Selective Estrogen Receptor Degraders (SERDs) and PROTAC ER degraders aim to eliminate the ER protein, but they do so through different mechanisms.
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SERDs , such as fulvestrant, are considered "pure antagonists" that bind to the estrogen receptor, leading to its degradation.
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PROTACs are bifunctional molecules that act as a bridge between the target protein (ER) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome. PROTACs are designed to be catalytic, meaning a single PROTAC molecule can induce the degradation of multiple ER proteins. This can lead to a more potent and sustained degradation of the ER compared to SERDs.
Q3: Are there specific ER degraders that are effective against ESR1 mutations?
A3: Yes, several next-generation oral SERDs and PROTACs have shown efficacy in preclinical and clinical settings against tumors harboring ESR1 mutations. For instance, elacestrant is an oral SERD that has demonstrated a significant improvement in progression-free survival in patients with ESR1-mutated metastatic breast cancer compared to standard of care. Other oral SERDs like giredestrant and camizestrant have also shown promise in overcoming resistance driven by ESR1 mutations. PROTAC ER degraders are also being developed with the potential to be active against ESR1-mutant tumors.
Troubleshooting Guide
This guide provides a step-by-step approach to investigating and overcoming resistance to a specific, hypothetical ER degrader, "ER degrader 5," in your cancer cell line models.
Problem: Cancer cells are showing reduced sensitivity or acquired resistance to this compound.
Step 1: Confirm Resistance and Characterize the Resistant Phenotype
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Action: Perform a dose-response curve with this compound on your parental (sensitive) and suspected resistant cell lines.
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Expected Outcome: The resistant cell line will show a rightward shift in the IC50 curve, indicating a higher concentration of the drug is required to inhibit cell growth by 50%.
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Troubleshooting:
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Inconsistent results: Ensure consistent cell seeding density, drug concentrations, and incubation times.
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No clear difference: The resistance may not be significant, or the assay may not be sensitive enough. Consider longer-term colony formation assays.
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Step 2: Investigate On-Target Mechanisms of Resistance
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Action:
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Sequence the ESR1 gene: Isolate genomic DNA from both parental and resistant cell lines and perform Sanger or next-generation sequencing of the ESR1 ligand-binding domain.
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Assess ER Protein Levels: Perform a western blot to compare the baseline ERα protein levels and the extent of degradation after treatment with this compound in both cell lines.
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Possible Findings & Interpretation:
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ESR1 mutation detected in resistant cells: This mutation may interfere with the binding of this compound or stabilize the ER protein.
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Reduced ERα degradation in resistant cells: This could suggest an issue with the drug's mechanism of action, potentially due to alterations in the ubiquitin-proteasome system if this compound is a PROTAC.
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Significantly lower or absent ERα in resistant cells: The cells may have become ER-independent.
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Step 3: Investigate Bypass Pathway Activation
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Action: Use western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-mTOR, p-ERK). Compare the baseline levels and the response to this compound treatment in parental and resistant cells.
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Possible Findings & Interpretation:
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Increased baseline phosphorylation in resistant cells: This suggests that a bypass pathway is already activated.
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Sustained or increased phosphorylation upon treatment in resistant cells: This indicates that the bypass pathway is actively compensating for ER degradation.
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Step 4: Strategies to Overcome Resistance
Based on your findings, consider the following experimental approaches:
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If an ESR1 mutation is identified:
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Test a different ER degrader with known activity against that specific mutation.
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If a bypass pathway is activated:
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Combination Therapy: Treat the resistant cells with a combination of this compound and an inhibitor of the activated pathway (e.g., a PI3K inhibitor like alpelisib or an AKT inhibitor).
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If cells have become ER-independent:
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Investigate other potential therapeutic targets based on the activated signaling pathways (e.g., HER family inhibitors).
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Quantitative Data Summary
The following tables summarize clinical trial data for various next-generation ER degraders in patients with ER+/HER2- advanced or metastatic breast cancer, many of whom had developed resistance to prior endocrine therapies.
Table 1: Efficacy of Elacestrant in the EMERALD Trial
| Patient Subgroup | Median Progression-Free Survival (PFS) with Elacestrant | Median Progression-Free Survival (PFS) with Standard of Care (SOC) | Hazard Ratio (HR) |
| Intent-to-Treat Population | 2.79 months | 1.91 months | 0.697 |
| ESR1-mutated Tumors | 3.78 months | 1.87 months | 0.55 |
| Patients with ≥12 months prior CDK4/6i | 8.6 months | 1.9 months | 0.41 |
Table 2: Efficacy of Giredestrant in the evERA Breast Cancer Study
| Patient Subgroup | Median Progression-Free Survival (PFS) with Giredestrant + Everolimus | Median Progression-Free Survival (PFS) with Standard of Care Combination | Hazard Ratio (HR) |
| Tumors with ESR1 mutation | 9.99 months | 5.45 months | 0.37 |
Table 3: Clinical Benefit Rate of Vepdegestrant (PROTAC ER Degrader) in the VERITAC Trial
| Patient Population | Clinical Benefit Rate (CBR) |
| Overall Population | 38% |
Experimental Protocols
Protocol 1: Western Blot for Bypass Pathway Activation
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Cell Lysis:
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Seed parental and resistant cells and treat with this compound or vehicle control for the desired time.
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Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
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-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Transfer:
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Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins on a 4-12% SDS-polyacrylamide gel.
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Transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
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Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Image the blot using a chemiluminescence imaging system.
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Protocol 2: Sanger Sequencing of the ESR1 Gene
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Genomic DNA Extraction:
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Extract genomic DNA from parental and resistant cell pellets using a commercial DNA extraction kit.
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PCR Amplification:
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Amplify the ligand-binding domain of the ESR1 gene using primers designed to flank the region of interest.
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Perform PCR using a high-fidelity DNA polymerase.
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PCR Product Purification:
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Run the PCR product on an agarose gel to confirm the correct size.
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Purify the PCR product from the gel or directly from the PCR reaction using a PCR purification kit.
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-
Sanger Sequencing:
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Send the purified PCR product and the corresponding sequencing primers to a sequencing facility.
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-
Sequence Analysis:
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Align the sequencing results from the resistant cells to the parental cells and a reference human genome sequence to identify any mutations.
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Visualizations
Caption: Key signaling pathways implicated in resistance to ER degraders.
Caption: Experimental workflow for investigating resistance mechanisms.
References
minimizing cytotoxicity of ER degrader 5 in normal cells
Welcome to the technical support center for ER Degrader 5 (ERD-5). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using ERD-5 while minimizing cytotoxicity in normal cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ERD-5?
A1: ERD-5 is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Estrogen Receptor alpha (ERα).[1][2] It is a heterobifunctional molecule with three components: a ligand that binds to ERα, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] By bringing ERα and the E3 ligase into close proximity, ERD-5 facilitates the ubiquitination of ERα, marking it for degradation by the proteasome, the cell's natural protein disposal system.[1] This catalytic process allows a single molecule of ERD-5 to induce the degradation of multiple ERα proteins.
Q2: I am observing significant cytotoxicity in my normal (non-cancerous) cell lines when treated with ERD-5. What are the potential causes?
A2: Unexpected cytotoxicity in normal cells can stem from several factors:
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On-Target Toxicity: While the goal is to target cancer cells, some normal tissues also express ERα. The degradation of ERα in these cells can lead to physiological changes that result in cell death or growth inhibition.
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Off-Target Toxicity: ERD-5 or its individual components might be degrading proteins other than ERα. This can occur if the ligands have an affinity for other proteins.
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Ligand-Specific Effects: The ERα-binding or E3 ligase-binding components of ERD-5 may have inherent pharmacological activities, including cytotoxicity, that are independent of protein degradation.
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Cell Line Sensitivity: The specific normal cell line you are using may be particularly sensitive to ERD-5 due to its unique genetic makeup or protein expression profile.
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Compound Purity: Cytotoxicity could be caused by impurities from the synthesis of ERD-5 or by its degradation in the cell culture media.
Q3: How can I determine if the observed cytotoxicity is on-target or off-target?
A3: A series of control experiments can help you distinguish between on-target and off-target cytotoxicity. A recommended workflow is to use ERα knockout or knockdown cells. If ERD-5 is not cytotoxic in cells lacking ERα, it strongly suggests the toxicity is on-target. Additionally, pre-treating cells with a proteasome inhibitor like MG132 can be informative. If cytotoxicity is reduced, it indicates that the cell death is dependent on proteasomal degradation, pointing towards a PROTAC-mediated effect (either on- or off-target).
Troubleshooting Guides
Issue: High Cytotoxicity of ERD-5 in Normal Cells
This guide provides a step-by-step approach to troubleshooting and minimizing the cytotoxic effects of ERD-5 on normal cell lines during your experiments.
Step 1: Confirm On-Target vs. Off-Target Toxicity
It is crucial to first determine the source of the cytotoxicity.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for diagnosing the source of ERD-5 cytotoxicity.
Detailed Methodologies:
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ERα Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA to generate a normal cell line that does not express ERα. Treat these cells with ERD-5 and assess viability. If cytotoxicity is absent, the effect is on-target.
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Proteasome Inhibition: Pre-treat your normal cells with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) before adding ERD-5. If this reduces cytotoxicity, it confirms that the toxicity is mediated by proteasomal degradation.
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Inactive Epimer Control: Synthesize and test a stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase. If this control is not cytotoxic, it suggests that cytotoxicity requires E3 ligase engagement.
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Ligand-Only Controls: Test the ERα-binding and E3 ligase-binding small molecules separately to see if either component has inherent cytotoxic activity.
Step 2: Optimize Dosing and Exposure Time
If the toxicity is determined to be on-target, minimizing exposure may be key.
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Dose-Response Curve: Perform a detailed dose-response experiment to find the lowest concentration of ERD-5 that effectively degrades ERα in your target cancer cells while having minimal impact on normal cells.
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Time-Course Experiment: Evaluate the kinetics of ERα degradation. It's possible that a shorter exposure time is sufficient to achieve significant degradation in cancer cells, which could reduce the cumulative toxic effect on normal cells.
Step 3: Modifying the ERD-5 Molecule
If off-target effects are suspected, consider the following strategies which may require medicinal chemistry efforts:
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Linker Optimization: The length and composition of the linker can influence the formation of the ternary complex (ERα-ERD-5-E3 ligase) and affect selectivity.
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E3 Ligase Ligand Modification: Using a different E3 ligase ligand could alter the tissue distribution and selectivity of ERD-5, as E3 ligases have varying expression levels across different tissues. Modifications to the E3 ligase recruiter have been shown to reduce off-target degradation of other proteins.
Data Presentation: Hypothetical Cytotoxicity and Degradation Data
The following tables present hypothetical data for ERD-5 in various cell lines to illustrate how to compare on-target efficacy with off-target cytotoxicity.
Table 1: Cytotoxicity of ERD-5 in Cancer and Normal Cell Lines
| Cell Line | Cell Type | ERα Status | IC₅₀ (nM) |
| MCF-7 | Breast Cancer | Positive | 10 |
| T47D | Breast Cancer | Positive | 15 |
| MDA-MB-231 | Breast Cancer | Negative | > 10,000 |
| hMEC | Normal Breast Epithelial | Positive (low) | 500 |
| HEK293 | Normal Kidney | Negative | > 10,000 |
IC₅₀: Half-maximal inhibitory concentration for cell viability.
Table 2: ERα Degradation Efficiency of ERD-5
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time for Dₘₐₓ (hours) |
| MCF-7 | 1.8 | > 95% | 4 |
| T47D | 2.5 | > 95% | 6 |
| hMEC | 150 | 70% | 12 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation percentage.
These tables help to visualize the therapeutic window of ERD-5, showing its higher potency in ERα-positive cancer cells compared to normal cells.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of ERD-5 (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression.
Protocol 2: ERα Degradation Assessment (Western Blot)
This protocol quantifies the amount of ERα protein in cells after treatment.
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Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of ERD-5 for a specified time (e.g., 4, 8, 12, 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody against ERα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
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Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Densitometry: Quantify the band intensities using imaging software (e.g., ImageJ). Normalize the ERα signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Treat cells with ERD-5 at the desired concentrations for 24-48 hours.
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Cell Harvesting: Collect both adherent and floating cells. Wash them with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Signaling Pathway and Workflow Diagrams
ERD-5 Mechanism of Action
Caption: Mechanism of ERα degradation by the PROTAC ERD-5.
References
Technical Support Center: Enhancing the Oral Bioavailability of ER Degrader 5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of ER degrader 5 (also known as Compound 40).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main challenges for oral delivery?
This compound (Compound 40) is a selective estrogen receptor (ER) degrader (SERD) based on a thieno[2,3-e]indazole scaffold.[1][2] Like many targeted protein degraders, such as PROteolysis TArgeting Chimeras (PROTACs) and other SERDs, this compound's physicochemical properties can present challenges for oral bioavailability. These challenges often stem from a high molecular weight, poor aqueous solubility, and limited membrane permeability, which are common characteristics of this class of molecules.[2][3][4]
Q2: What are the initial strategies to consider for improving the oral bioavailability of this compound?
Improving the oral bioavailability of this compound can be approached from two main angles: molecular modification and formulation strategies.
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Molecular Modification: This involves altering the chemical structure of the degrader to enhance its pharmacokinetic properties. Key areas for modification include the linker, the E3 ligase ligand, and the target-binding moiety. For instance, optimizing the linker can improve cellular permeability, and selecting a smaller E3 ligase ligand can be beneficial.
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Formulation Strategies: These approaches aim to improve the dissolution and absorption of the existing molecule. Common strategies include amorphous solid dispersions (ASDs), lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), and particle size reduction (e.g., nanomilling).
Q3: How can I assess the oral bioavailability of my this compound formulation in preclinical models?
Preclinical assessment of oral bioavailability typically involves in vivo pharmacokinetic (PK) studies in animal models, most commonly mice or rats. The compound is administered orally, and blood samples are collected at various time points to determine the plasma concentration of the drug over time. Key parameters calculated from these studies include:
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Cmax: Maximum plasma concentration.
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Tmax: Time to reach Cmax.
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AUC (Area Under the Curve): Total drug exposure over time.
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F (%): Absolute oral bioavailability, which is the fraction of the orally administered dose that reaches systemic circulation compared to intravenous administration.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low aqueous solubility of this compound. | The crystalline form of the compound may have poor dissolution characteristics. The molecule's inherent hydrophobicity limits its ability to dissolve in gastrointestinal fluids. | 1. Formulate as an Amorphous Solid Dispersion (ASD): Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution. 2. Particle Size Reduction: Techniques like nanomilling increase the surface area of the drug particles, which can improve dissolution rate. 3. Use of Solubilizing Excipients: Incorporate surfactants or other solubilizing agents in the formulation. |
| High first-pass metabolism. | The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. Prodrug Strategy: Modify the structure to mask metabolically liable sites. The prodrug is then converted to the active compound in vivo. 2. Co-administration with a CYP450 Inhibitor (for research purposes): This can help determine the extent of first-pass metabolism, though it is not a viable clinical strategy. |
| Poor membrane permeability. | The high molecular weight and polarity of the degrader may limit its ability to cross the intestinal epithelium. | 1. Linker Optimization: Modify the linker to be more rigid or to have properties that favor cell permeability. 2. Lipid-Based Formulations: Formulations like SEDDS can facilitate absorption through the lymphatic pathway, bypassing the portal circulation. 3. Introduction of Intramolecular Hydrogen Bonds: This can reduce the molecule's polarity and improve permeability. |
| Inconsistent results in in vivo pharmacokinetic studies. | Variability in animal physiology, food effects, or formulation instability. | 1. Standardize Experimental Conditions: Ensure consistent fasting/fed states for the animals, as food can significantly impact the absorption of lipophilic compounds. 2. Assess Formulation Stability: Characterize the physical and chemical stability of your formulation under relevant conditions (e.g., pH, temperature). |
Data Presentation
The following tables summarize pharmacokinetic data for representative ER degraders and formulation strategies, providing a baseline for comparison.
Table 1: Pharmacokinetic Parameters of Representative Oral ER Degraders in Preclinical Models
| Compound | Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| ARD-2128 | Mouse | - | - | - | - | 67% | |
| ARD-2585 | Mouse | - | - | - | - | 51% | |
| ARD-1676 | Mouse | - | - | - | - | 67% | |
| ARD-1676 | Rat | - | - | - | - | 44% | |
| ARD-1676 | Dog | - | - | - | - | 31% | |
| ARD-1676 | Monkey | - | - | - | - | 99% | |
| ERD-1173 | Mouse | - | - | - | - | 35% | |
| ERD-1173 | Rat | - | - | - | - | 13% | |
| ERD-3111 | Mouse | - | - | - | - | 42% | |
| ERD-3111 | Rat | - | - | - | - | 20% | |
| ERD-3111 | Dog | - | - | - | - | 66% |
Table 2: Impact of Formulation on Oral Exposure of a PROTAC (ARCC-4)
| Formulation | Drug Load (%) | Polymer | Dissolution Enhancement | Reference |
| Physical Mixture | 10 | HPMCAS | No significant improvement | |
| Amorphous Solid Dispersion (ASD) | 10 | HPMCAS | Pronounced supersaturation | |
| Physical Mixture | 20 | Eudragit® L 100-55 | No significant improvement | |
| Amorphous Solid Dispersion (ASD) | 20 | Eudragit® L 100-55 | Pronounced supersaturation | |
| Liquisolid Formulation | - | - | Failed to increase solubility |
Experimental Protocols
1. Preparation of Amorphous Solid Dispersions (ASDs)
This protocol is a general guideline based on vacuum compression molding (VCM).
-
Materials: this compound, suitable polymer (e.g., HPMCAS, Eudragit®), vacuum compression molding instrument.
-
Method:
-
Accurately weigh the this compound and the selected polymer to achieve the desired drug load (e.g., 10%, 20%).
-
Thoroughly mix the components in a mortar and pestle to create a physical mixture.
-
Transfer the mixture to the VCM instrument.
-
Apply heat and pressure according to the instrument's specifications and the properties of the polymer to form a solid dispersion.
-
Allow the dispersion to cool and solidify.
-
Characterize the resulting ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
2. Non-Sink Dissolution Study
This study assesses the dissolution and supersaturation of the formulation.
-
Materials: ASD of this compound, phosphate buffer (pH 6.8 to simulate intestinal fluid), dissolution testing apparatus, HPLC for quantification.
-
Method:
-
Prepare a dissolution medium of 0.05 M phosphate buffer (pH 6.8).
-
Add the ASD formulation to the dissolution vessel at a concentration that would result in a supersaturated solution if fully dissolved.
-
Stir the medium at a constant speed and maintain a constant temperature (e.g., 37°C).
-
At predetermined time points, withdraw samples of the dissolution medium.
-
Filter the samples to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtrate by HPLC.
-
Plot the concentration over time to observe the dissolution profile and the extent and duration of supersaturation.
-
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery of Thieno[2,3- e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
addressing variability in ER degrader 5 experimental outcomes
Welcome to the technical support center for ER Degrader 5. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Selective Estrogen Receptor Degrader (SERD). Its primary mechanism involves binding to the estrogen receptor alpha (ERα). This binding event induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This dual action of antagonizing and degrading the receptor leads to a potent blockade of ER signaling.
Q2: How can I confirm that this compound is actively degrading ERα in my cell line?
A2: The most direct method to confirm ERα degradation is by Western blot analysis. You should observe a dose-dependent decrease in ERα protein levels in cells treated with this compound compared to a vehicle control (e.g., DMSO). A time-course experiment is also recommended to determine the optimal treatment duration for maximal degradation.
Q3: What is the recommended concentration range for initial experiments with this compound?
A3: For initial cell-based assays, we recommend a dose-response experiment ranging from 0.1 nM to 1 µM. This range typically encompasses the concentrations required to observe significant ERα degradation and downstream effects on cell viability in sensitive cell lines.
Q4: My cells are showing unexpected toxicity at low concentrations of this compound. What could be the cause?
A4: Off-target toxicity can sometimes occur, or certain cell lines may be exquisitely sensitive. First, confirm the purity of your this compound stock. Second, ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). If the issue persists, consider performing a cell viability assay with a broader range of concentrations to accurately determine the cytotoxic threshold in your specific cell model.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in ERα Degradation Between Replicates
Question: I'm performing a Western blot to measure ERα degradation, but I'm seeing significant variability between my biological replicates. What could be the cause?
Answer: High variability in ERα degradation can stem from several sources. Here are the most common factors and how to address them:
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Inconsistent Cell Seeding: Ensure that cells are seeded at a uniform density across all wells or flasks. Uneven cell numbers at the start of the experiment will lead to variable protein levels at the end. Use a cell counter for accuracy.
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Variable Drug Treatment: Check your pipetting technique to ensure accurate and consistent delivery of this compound to each well. Prepare a master mix of the treatment media to add to the wells, rather than adding the compound to each well individually.
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Cell Line Instability: Estrogen receptor expression can be heterogeneous or change with high passage numbers. Ensure you are using cells from a low-passage, authenticated stock. It is good practice to periodically check ERα expression levels in your untreated control cells.
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Protein Extraction and Loading: Inconsistent lysis buffer volumes or incomplete cell lysis can lead to variable protein yields. Ensure equal protein amounts are loaded for SDS-PAGE by performing a protein quantification assay (e.g., BCA assay) prior to loading. Use a loading control (e.g., β-actin, GAPDH) to normalize your Western blot data.
Issue 2: this compound Shows Lower Potency Than Expected in a Cell Viability Assay
Question: My cell viability assay (e.g., MTT, CellTiter-Glo®) results indicate a much weaker effect of this compound on cell proliferation than published data suggests. Why might this be?
Answer: Discrepancies in potency can be frustrating. Consider the following potential causes:
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Assay Duration: The anti-proliferative effects of ER degradation are often not immediate. Cell viability assays should be run for a sufficient duration (e.g., 5-7 days) to allow for the effects of ERα depletion to manifest as reduced cell numbers.
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Cell Culture Medium Components: Phenol red, present in many standard culture media, is a weak estrogen agonist. Its presence can interfere with the activity of ER-targeted therapies. We recommend performing assays in phenol red-free medium. Additionally, ensure the serum used has been charcoal-stripped to remove endogenous hormones.
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Compound Degradation: Ensure that your stock solution of this compound is stored correctly (e.g., at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment.
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Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to ER-targeted therapies. This can be due to mutations in the ER gene (ESR1) or the activation of bypass signaling pathways. Confirm the ER status and mutation profile of your cell line.
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
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Cell Seeding: Seed cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).
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Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentrations for all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability (CellTiter-Glo®) Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of phenol red-free medium supplemented with charcoal-stripped serum. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound. Add the compound to the wells to achieve the final desired concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified incubator.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to calculate the IC50 value.
Quantitative Data Summary
The following tables summarize representative data from experiments with this compound.
Table 1: ERα Degradation in MCF-7 Cells after 24-hour Treatment
| Treatment Concentration | Mean ERα Level (% of Vehicle) | Standard Deviation |
| Vehicle (0.1% DMSO) | 100% | ± 8.5% |
| 0.1 nM | 85% | ± 7.2% |
| 1 nM | 52% | ± 6.1% |
| 10 nM | 15% | ± 4.3% |
| 100 nM | <5% | ± 2.1% |
| 1 µM | <5% | ± 1.8% |
Table 2: Anti-proliferative Activity of this compound in Different Breast Cancer Cell Lines (7-day assay)
| Cell Line | ER Status | ESR1 Mutation | IC50 (nM) |
| MCF-7 | Positive | Wild-Type | 2.5 |
| T-47D | Positive | Wild-Type | 4.1 |
| MDA-MB-231 | Negative | N/A | > 10,000 |
| MCF-7 Y537S | Positive | Y537S (mutant) | 8.7 |
Visualizations and Workflows
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for experimental variability.
Technical Support Center: ER Degrader 5 Synthesis & Quality Control
Welcome to the technical support center for the synthesis and quality control of ER Degrader 5 (Compound 40). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during the synthesis, purification, characterization, and functional validation of this selective estrogen receptor (ER) degrader.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific issues.
Section 1: Synthesis and Purification
Question 1: What is the general synthetic scheme for this compound?
This compound, also known as Compound 40 in its primary publication, is a thieno[2,3-e]indazole derivative. The synthesis is a multi-step process that involves the creation of key intermediates followed by coupling and final modification steps. The detailed experimental protocol can be found in the publication by Lu et al. in the Journal of Medicinal Chemistry (2022).[1][2]
Question 2: My final reaction yield is significantly lower than reported. What are the common causes? Low yields can stem from several factors throughout the multi-step synthesis.
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Incomplete Reactions: Ensure all starting materials are fully consumed before proceeding to the next step by using Thin Layer Chromatography (TLC). Key reactions, like Suzuki or Buchwald-Hartwig couplings, are sensitive to catalyst quality, ligand choice, and rigorously anaerobic conditions.
-
Side Product Formation: Impurities in starting materials or suboptimal reaction conditions can lead to the formation of side products, complicating purification and reducing the yield of the desired compound.
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Purification Losses: Significant material can be lost during column chromatography if the silica gel mesh size is too small or if the solvent system is not optimized for good separation. Re-crystallization steps, while improving purity, can also lead to substantial loss of material.
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Compound Instability: While this compound is relatively stable, intermediates may be less so. Ensure appropriate storage conditions (cool, dark, and under inert gas if necessary) are maintained between steps.
Question 3: I am struggling with the purification of the final compound. What can I do? Purification of PROTACs and SERDs can be challenging due to their often poor solubility and high molecular weight.
-
Optimize Column Chromatography: Use a gradient elution system for your column. Start with a non-polar solvent system and gradually increase polarity. This often provides better separation than an isocratic (constant solvent mixture) system. Monitor fractions carefully by TLC.
-
Alternative Chromatography: If silica gel chromatography is insufficient, consider using reversed-phase chromatography (e.g., C18) for more polar compounds or automated flash chromatography systems for better resolution and reproducibility.
-
Trituration/Re-crystallization: Before attempting chromatography, triturating the crude product with a suitable solvent (e.g., diethyl ether, pentane) can help remove many impurities. Post-chromatography, re-crystallization from an appropriate solvent system can significantly enhance purity.
Section 2: Compound Characterization & Purity
Question 4: How do I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is essential to confirm the structure and assess the purity of the final compound. The primary publication confirms the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is typically determined by High-Performance Liquid Chromatography (HPLC).[1]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the chemical structure. The obtained spectra should be compared with the data reported in the literature or with a certified reference standard.
-
Mass Spectrometry (MS): HRMS is used to confirm the elemental composition and exact mass of the compound, providing strong evidence of its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A purity level of >95% is generally required for in vitro biological assays, with >98% being preferable for in vivo studies.
Question 5: My HPLC analysis shows multiple peaks. What could they be?
Multiple peaks in an HPLC chromatogram indicate the presence of impurities. These could be:
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Unreacted Starting Materials or Intermediates: If reactions did not go to completion.
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Reaction Byproducts: Unintended products formed during the synthesis.
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Degradation Products: If the compound has degraded during synthesis, purification, or storage.
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Isomers: Structural or stereoisomers that were not separated during purification.
To identify these, consider running LC-MS, which couples the separation power of HPLC with the identification capabilities of mass spectrometry.
Section 3: Biological Activity & Functional Assays
Question 6: I am not observing ERα degradation in my Western blot assay. What should I troubleshoot?
This is a common issue with several potential causes. A systematic troubleshooting approach is recommended.[3][4]
-
Compound Integrity and Concentration:
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Solubility: Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it into the cell culture medium. Precipitated compound will not be biologically active.
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Concentration: Perform a dose-response experiment. The effect of a degrader can be bell-shaped (the "hook effect"), where concentrations that are too high can be less effective than optimal concentrations due to the formation of non-productive binary complexes.
-
-
Cellular System:
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ERα Expression: Confirm that your cell line (e.g., MCF-7) expresses sufficient levels of ERα.
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E3 Ligase Expression: this compound acts as a SERD and hijacks the cell's ubiquitin-proteasome system. Ensure the necessary E3 ligases are present and functional in your cell line.
-
-
Experimental Conditions:
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Incubation Time: Degradation is time-dependent. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal endpoint.
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Proteasome Activity: As a control, co-treat cells with a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, the inhibitor should rescue ERα levels.
-
-
Western Blot Technique:
-
Antibody Quality: Use a validated, high-affinity primary antibody for ERα.
-
Protein Loading & Transfer: Ensure equal protein loading by quantifying lysates (e.g., BCA assay) and using a loading control (e.g., β-actin, GAPDH). Verify successful protein transfer from the gel to the membrane using Ponceau S staining.
-
Question 7: What is the "hook effect" and how can I avoid it?
The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target degradation. This occurs because at very high concentrations, the degrader is more likely to form separate binary complexes (Degrader-ERα and Degrader-E3 Ligase) rather than the productive ternary complex (ERα-Degrader-E3 Ligase) required for ubiquitination. To avoid this, it is critical to perform a full dose-response curve with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range for maximal degradation (Dmax) and the concentration for 50% degradation (DC50).
Quantitative Data Summary
The following table summarizes key in vitro performance metrics for this compound (Compound 40) as reported in the literature.
| Parameter | Cell Line | Value | Reference |
| EC50 (Degradation) | MCF-7 | 1.1 nM | |
| IC50 (Anti-proliferation) | MCF-7 | 1.0 nM |
Experimental Protocols
Protocol: Western Blot for ERα Degradation
This protocol provides a general framework for assessing the degradation of ERα in breast cancer cell lines (e.g., MCF-7) following treatment with this compound.
-
Cell Seeding & Treatment:
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Seed MCF-7 cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat cells with the vehicle control (DMSO) and varying concentrations of this compound for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software. Normalize the ERα signal to a loading control (e.g., β-actin).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Thieno[2,3- e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: The Next-Generation ER Degrader, Vepdegestrant, versus Fulvestrant in ER+ Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel PROTAC ER degrader, vepdegestrant (formerly ARV-471), against the established selective estrogen receptor degrader (SERD), fulvestrant. This analysis is supported by preclinical and clinical experimental data to inform future research and development in estrogen receptor-positive (ER+) breast cancer therapeutics.
Fulvestrant, a cornerstone in the treatment of ER+ breast cancer, has long been the only approved selective estrogen receptor degrader (SERD). However, the emergence of new therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs), has introduced novel agents with potentially superior efficacy. Vepdegestrant is an orally bioavailable PROTAC designed to induce potent and efficient degradation of the estrogen receptor. This guide delves into the comparative efficacy of vepdegestrant and fulvestrant, presenting key data on their mechanisms of action, in vitro and in vivo performance, and clinical outcomes.
Quantitative Efficacy Data
The following tables summarize the preclinical and clinical data comparing the efficacy of vepdegestrant and fulvestrant.
Table 1: Preclinical Efficacy Comparison
| Parameter | Vepdegestrant (ARV-471) | Fulvestrant | Cell Line/Model |
| ER Degradation (DC50) | ~1-2 nM[1] | Not directly compared in the same study | MCF-7 |
| Growth Inhibition (GI50/IC50) | 3.3 nM[2][3] | 0.29 nM[4][5] | MCF-7 |
| 4.5 nM | 2.17 µM | T47D | |
| In Vivo ER Degradation | ≥90% | 63-65% | Xenograft Models |
| Tumor Growth Inhibition (TGI) | 87-123% | 31-80% | MCF-7 Xenograft |
Table 2: Clinical Efficacy Comparison (VERITAC-2 Phase III Trial)
| Endpoint | Vepdegestrant | Fulvestrant | Patient Population |
| Median Progression-Free Survival (PFS) | 5.0 months | 2.1 months | ESR1-mutant |
| 3.7 months | 3.6 months | Overall Population | |
| Objective Response Rate (ORR) | 18.6% | 4.0% | ESR1-mutant |
| Clinical Benefit Rate (CBR) | 42.1% | 20.2% | ESR1-mutant |
Mechanisms of Action: A Tale of Two Degraders
Fulvestrant and vepdegestrant both lead to the degradation of the estrogen receptor, a key driver of ER+ breast cancer. However, they achieve this through distinct mechanisms.
Fulvestrant is a steroidal antiestrogen that directly binds to the ligand-binding domain of the estrogen receptor. This binding induces a conformational change that impairs receptor dimerization and nuclear localization, ultimately leading to its degradation by the proteasome.
Vepdegestrant, on the other hand, is a bifunctional PROTAC molecule. One end of the molecule binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. This catalytic mechanism allows a single vepdegestrant molecule to trigger the degradation of multiple estrogen receptor proteins.
References
A Head-to-Head Comparison: A Novel ER Degrader Versus Tamoxifen in ER-Positive Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the development of novel agents that can overcome the limitations of established drugs like tamoxifen is a critical area of research. This guide provides an objective comparison between tamoxifen, a selective estrogen receptor modulator (SERM), and a next-generation ER degrader, represented here by vepdegestrant (ARV-471), a potent and clinically advanced proteolysis-targeting chimera (PROTAC) ER degrader. This comparison is based on preclinical data from ER-positive breast cancer cell lines.
Mechanism of Action: A Fundamental Divergence
The primary difference between these two agents lies in their fundamental mechanism of action at the molecular level. Tamoxifen acts as a competitive inhibitor of estrogen at the ER, leading to a conformational change in the receptor that recruits co-repressors instead of co-activators to estrogen response elements (EREs) on target genes.[1] This modulation of receptor activity inhibits the transcription of estrogen-dependent genes involved in cell proliferation.[1] However, tamoxifen can also exhibit partial agonist activity in some tissues, which can contribute to side effects and treatment resistance.[2]
In contrast, vepdegestrant represents a distinct therapeutic strategy. As a PROTAC, it is a heterobifunctional molecule designed to induce the degradation of the ER protein.[3][4] One end of the molecule binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the ER, marking it for degradation by the proteasome, the cell's natural protein disposal system. This targeted protein degradation aims to eliminate the key driver of tumor growth in ER+ breast cancer.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of vepdegestrant and tamoxifen on cell viability and ER protein levels in common ER-positive breast cancer cell lines.
Table 1: Effect on Cell Viability (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | Not explicitly reported as IC50, but inhibits proliferation | |
| T47D | Not explicitly reported as IC50, but inhibits proliferation | ||
| Tamoxifen | MCF-7 | ~4.0 - 4.5 | |
| T47D | ~0.75 - 4.3 |
Note: Direct head-to-head studies comparing the IC50 values of vepdegestrant and tamoxifen under identical experimental conditions are limited in the public domain. The provided values are from separate studies and should be interpreted with caution.
Table 2: Effect on ERα Protein Levels
| Compound | Cell Line | Effect on ERα Protein | Quantitative Data | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | Degradation | >90% degradation | |
| T47D | Degradation | Not specified | ||
| Tamoxifen | MCF-7 | Modulation (No Degradation) | - |
Note: Tamoxifen, as a SERM, does not typically induce ER degradation but rather modulates its function.
Visualizing the Mechanisms and Workflow
To further elucidate the distinct actions of these compounds and the experimental approach for their comparison, the following diagrams are provided.
Caption: Mechanisms of Action: Tamoxifen vs. Vepdegestrant.
Caption: Experimental Workflow for Comparative Analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (vepdegestrant or tamoxifen) or a vehicle control (e.g., DMSO). Cells are typically incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150-200 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for ERα Protein Levels
This protocol outlines the steps for quantifying the degradation or modulation of ERα protein.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of vepdegestrant, tamoxifen, or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The ERα protein levels are normalized to the loading control, and the percentage of ERα degradation or change in expression is calculated relative to the vehicle-treated control.
Conclusion
Vepdegestrant and other next-generation ER degraders offer a distinct and potentially more effective mechanism of action compared to the established SERM, tamoxifen. By inducing the degradation of the ER protein, these novel agents aim to overcome the limitations of receptor modulation, including the development of resistance. The preclinical data in ER-positive cell lines demonstrate the potent ER degradation and anti-proliferative effects of vepdegestrant. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential clinical advantages of this new class of ER-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacr.org [aacr.org]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Giredestrant (GDC-9545) with Other Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel oral Selective Estrogen Receptor Degrader (SERD), Giredestrant (GDC-9545), with other prominent SERDs, including the intramuscular SERD Fulvestrant and other oral SERDs like Elacestrant and Camizestrant. The information presented is based on preclinical and clinical data to assist researchers in evaluating their relative performance.
Mechanism of Action and Molecular Profile
Giredestrant is a highly potent, non-steroidal, oral SERD designed to antagonize the estrogen receptor (ER) and induce its degradation. Like other SERDs, it targets ERα, a key driver in the majority of breast cancers. By binding to the ER, it induces a conformational change that leads to the receptor's ubiquitination and subsequent proteasomal degradation, thereby blocking downstream signaling pathways that promote tumor growth.
Below is a diagram illustrating the general mechanism of action for SERDs.
Caption: General mechanism of SERDs in an ER+ breast cancer cell.
Comparative Preclinical Data
Giredestrant has demonstrated superior ER degradation and binding affinity in preclinical models compared to Fulvestrant.
| Compound | ER Binding Affinity (IC50, nM) | ER Degradation (DC50, nM) in MCF-7 cells |
| Giredestrant (GDC-9545) | 0.26 | 0.27 |
| Fulvestrant | 0.29 | 0.46 |
| Elacestrant (RAD1901) | ~1 | ~1.5 |
| Camizestrant (AZD9833) | 0.52 | 0.9 |
Lower values indicate higher potency.
In ER+ breast cancer cell lines, Giredestrant shows potent anti-proliferative activity, including in models with ESR1 mutations that confer resistance to other endocrine therapies.
| Compound | Cell Growth Inhibition (IC50, nM) in MCF-7 cells | Cell Growth Inhibition (IC50, nM) in T47D cells |
| Giredestrant (GDC-9545) | 0.17 | 0.20 |
| Fulvestrant | 0.21 | 0.23 |
| Elacestrant (RAD1901) | ~0.3 | ~0.4 |
| Camizestrant (AZD9833) | 0.3 | 0.4 |
Lower values indicate higher potency.
Giredestrant has shown robust tumor growth inhibition in various ER+ patient-derived xenograft (PDX) models, including those with ESR1 mutations. In a head-to-head study in an ESR1-mutant PDX model, Giredestrant at a 3 mg/kg oral dose achieved greater tumor growth inhibition than Fulvestrant at a 200 mg/kg intramuscular dose.
Clinical Trial Data Comparison
Clinical trials have provided further insights into the efficacy and safety profiles of these SERDs.
| Feature | Giredestrant (acelERA) | Elacestrant (EMERALD) | Camizestrant (SERENA-2) |
| Median Progression-Free Survival (PFS) in overall population | 5.6 months | 2.8 months | 7.2 months |
| Median PFS in ESR1-mutant population | 5.6 months | 3.8 months | 7.7 months |
| Route of Administration | Oral | Oral | Oral |
| Common Adverse Events | Arthralgia, fatigue, nausea | Nausea, fatigue, vomiting | Arthralgia, fatigue, hot flush |
Experimental Protocols
-
Cell Culture: MCF-7 cells are seeded in 6-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with vehicle control or varying concentrations of the SERD (e.g., 0.1 nM to 1 µM) for 24 hours.
-
Protein Extraction: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Western Blot: Equal amounts of protein (20-30 µg) are loaded onto an SDS-PAGE gel, transferred to a PVDF membrane, and probed with primary antibodies against ERα and a loading control (e.g., β-actin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an ECL detection system.
-
Analysis: Band intensities are quantified using densitometry software. ERα levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC50 (concentration for 50% degradation) is calculated.
Caption: Workflow for ER Degradation Assay via Western Blot.
-
Cell Seeding: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of 2,000-5,000 cells per well.
-
Compound Addition: After 24 hours, cells are treated with a range of concentrations of the SERD for 5-7 days.
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Luminescence is read on a plate reader. The IC50 (concentration for 50% inhibition of cell growth) is determined by fitting the data to a dose-response curve.
Summary and Conclusion
Giredestrant (GDC-9545) represents a potent, third-generation oral SERD with a favorable preclinical profile, demonstrating superior ER degradation and inhibition of cell growth compared to Fulvestrant. Clinical data from trials such as acelERA have shown its activity in heavily pre-treated patients with ER+, HER2- advanced breast cancer. When compared to other oral SERDs like Elacestrant and Camizestrant, Giredestrant shows a competitive efficacy and safety profile. The choice of a SERD in a clinical or research setting will depend on the specific context, including the patient's mutational status (e.g., ESR1 mutations), prior treatments, and tolerance for specific side effects. The development of highly potent oral SERDs like Giredestrant marks a significant advancement in the treatment landscape for ER+ breast cancer.
Vepdegestrant (ER Degrader 5): A Comparative Analysis of Estrogen Receptor Degradation
A comprehensive guide for researchers and drug development professionals validating the ER degradation activity of Vepdegestrant (ARV-471) against the established SERD, Fulvestrant.
This guide provides an objective comparison of Vepdegestrant (ARV-471), a novel Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, with Fulvestrant, a well-established Selective Estrogen Receptor Degrader (SERD). We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a clear understanding of the methodologies involved.
Mechanism of Action: PROTAC vs. SERD
Vepdegestrant and Fulvestrant represent two distinct classes of molecules designed to eliminate the estrogen receptor, a key driver in the majority of breast cancers.
Vepdegestrant (ARV-471): A PROTAC Approach
Vepdegestrant is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to target and eliminate the ER protein.[1] It simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase. This proximity facilitates the tagging of the ER with ubiquitin, marking it for destruction by the proteasome. This catalytic process allows a single molecule of Vepdegestrant to induce the degradation of multiple ER proteins.[2]
Fulvestrant: A SERD Approach
Fulvestrant functions as a selective estrogen receptor degrader by binding to the estrogen receptor and inducing a conformational change. This alteration destabilizes the receptor, leading to its degradation through the cellular protein disposal machinery.[3][4] Unlike Vepdegestrant, this is a stoichiometric process.[4]
Comparative Efficacy in ER Degradation
Preclinical studies have demonstrated the superior efficacy of Vepdegestrant in degrading the estrogen receptor compared to Fulvestrant.
| Parameter | Vepdegestrant (ARV-471) | Fulvestrant | Cell Line | Reference |
| Maximal ER Degradation (Dmax) | >95% | 73% - 74% | MCF-7 | |
| Half-Maximal Degradation Concentration (DC50) | 0.94 nM | Not Reported | MCF-7 | |
| In Vivo ER Degradation (MCF-7 Xenograft) | ≥90% | 63% - 71% | N/A | |
| Tumor Growth Inhibition (TGI) (MCF-7 Xenograft) | 103% | 54% | N/A |
Experimental Protocols
Accurate validation of ER degradation is crucial. Below are detailed protocols for essential experiments.
Western Blotting for ERα Protein Levels
This assay directly measures the amount of ERα protein in cells following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates at a density that allows for 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of Vepdegestrant, Fulvestrant, or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for ERα and a loading control (e.g., β-actin or GAPDH) using densitometry software.
-
Normalize the ERα signal to the loading control to determine the relative protein levels.
Cell Viability Assay (MTT Assay)
This assay determines the effect of ER degradation on the proliferation and viability of ER-dependent cancer cells.
1. Cell Seeding:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of Vepdegestrant, Fulvestrant, or vehicle control.
3. Incubation:
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
5. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of Action: Vepdegestrant vs. Fulvestrant.
Caption: Experimental Workflow for Validating ER Degradation.
References
- 1. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmo.org [esmo.org]
- 4. pubs.acs.org [pubs.acs.org]
Next-Generation Estrogen Receptor Degraders Outperform Fulvestrant in Resistant Breast Cancer Models
A new wave of estrogen receptor (ER) degraders is demonstrating superior efficacy over the current standard-of-care, fulvestrant, in preclinical models of fulvestrant-resistant ER-positive (ER+) breast cancer. These novel agents, encompassing oral selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs), show promise in overcoming the challenge of acquired resistance, a major hurdle in the treatment of advanced ER+ breast cancer.
This guide provides a comparative analysis of the performance of these next-generation ER degraders against fulvestrant in models of acquired resistance, supported by experimental data from preclinical studies.
Overcoming Fulvestrant Resistance: A New Therapeutic Frontier
Fulvestrant, an established SERD, is a cornerstone of endocrine therapy for ER+ breast cancer. However, its efficacy is often limited by the development of resistance, frequently driven by mutations in the estrogen receptor 1 gene (ESR1). The next-generation ER degraders are designed to address these limitations through improved oral bioavailability and novel mechanisms of action that lead to more efficient and sustained degradation of the ER protein, including its mutated forms.
Comparative Performance in Fulvestrant-Resistant Models
Preclinical studies consistently demonstrate the enhanced activity of next-generation ER degraders in fulvestrant-resistant settings. These agents exhibit superior potency in inhibiting the proliferation of cancer cells and promoting the degradation of the estrogen receptor.
In Vitro Efficacy: Enhanced Cell Growth Inhibition and ER Degradation
Next-generation ER degraders have shown significantly lower half-maximal inhibitory concentrations (IC50) for cell proliferation and half-maximal degradation concentrations (DC50) for ER protein compared to fulvestrant in various fulvestrant-resistant breast cancer cell lines.
| Compound Class | Representative Agent | Cell Line (ER Status) | IC50 (Proliferation) vs. Fulvestrant | DC50 (ER Degradation) vs. Fulvestrant |
| PROTAC ER Degrader | Vepdegestrant (ARV-471) | MCF7 (WT) | Superior | Superior (≥90% degradation)[1][2] |
| T47D (Y537S mutant) | Superior | Superior (≥90% degradation)[1][2] | ||
| Oral SERD | Camizestrant (AZD9833) | ESR1wt and ESR1m cell lines | Superior antiproliferation activity | Robust and selective ER degradation[3] |
| Oral SERD | Elacestrant (RAD1901) | Fulvestrant-resistant models | Active in fulvestrant-resistant cells | Similar degradation to fulvestrant in vitro |
In Vivo Efficacy: Superior Tumor Growth Inhibition
In xenograft models derived from fulvestrant-resistant tumors, next-generation ER degraders have demonstrated remarkable anti-tumor activity, often leading to tumor regression where fulvestrant has failed.
| Compound Class | Representative Agent | Animal Model | Tumor Growth Inhibition (TGI) vs. Fulvestrant |
| PROTAC ER Degrader | Vepdegestrant (ARV-471) | MCF7 orthotopic xenograft | 87%–123% TGI vs. 31%–80% for fulvestrant |
| ST941/HI (Y537S PDX, palbociclib-resistant) | 102% TGI (tumor regression) | ||
| Oral SERD | Camizestrant (AZD9833) | Fulvestrant-resistant ESR1wt and ESR1m PDX models | Strong antitumor activity |
| Oral SERD | Elacestrant (RAD1901) | Fulvestrant-resistant PDX model | Consistent tumor growth inhibition |
Mechanisms of Action: A Tale of Two Degraders
The superior performance of these novel agents stems from their distinct mechanisms of action compared to fulvestrant.
Oral SERDs: Enhanced Receptor Antagonism and Degradation
Next-generation oral SERDs, like fulvestrant, bind to the ER, inducing a conformational change that marks the receptor for proteasomal degradation. However, they possess improved pharmacological properties, leading to higher oral bioavailability and more potent ER antagonism and degradation.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ER De-graders: SERD "ERα degrader 5" vs. PROTAC ER Degraders
A new wave of estrogen receptor (ER) targeted therapies is redefining the landscape of ER-positive (ER+) breast cancer treatment. This guide provides a comparative analysis of a novel selective estrogen receptor degrader (SERD), "ERα degrader 5," and the innovative class of proteolysis-targeting chimera (PROTAC) ER degraders, with a focus on the clinical-stage compound vepdegestrant (ARV-471). This comparison is supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
The estrogen receptor is a key driver of proliferation in the majority of breast cancers. Therapies aimed at inhibiting ER signaling have been a cornerstone of treatment for decades. However, the emergence of resistance to these therapies has necessitated the development of new strategies. ER degraders, which aim to eliminate the ER protein entirely, represent a promising approach to overcome this resistance.
This guide will delve into the distinct mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate these two classes of ER degraders.
Mechanisms of Action: A Tale of Two Degradation Strategies
While both SERDs and PROTACs aim to reduce cellular levels of ER, they achieve this through fundamentally different mechanisms.
ERα degrader 5 , as a SERD, functions as a pure ER antagonist. It binds to the estrogen receptor, inducing a conformational change that not only blocks its signaling activity but also marks it for degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This process is stoichiometric, meaning one molecule of the SERD typically leads to the degradation of one ER molecule.
PROTAC ER degraders , such as vepdegestrant, are bifunctional molecules that act as a bridge between the estrogen receptor and an E3 ubiquitin ligase.[1][2][3] One end of the PROTAC binds to the ER, while the other end recruits an E3 ligase.[1][2] This proximity facilitates the tagging of the ER with ubiquitin, marking it for destruction by the proteasome. A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple ER proteins.
Quantitative Performance: A Head-to-Head Comparison
The efficacy of ER degraders is assessed through various in vitro assays, primarily measuring their ability to induce ER degradation and inhibit the proliferation of ER+ breast cancer cells. The following table summarizes the performance of ERα degrader 5, the PROTAC ER degrader vepdegestrant, and the well-established SERD fulvestrant for comparison.
| Compound | Class | Target | Assay | Metric | Value | Cell Line | Reference |
| ERα degrader 5 | SERD | ERα | Degradation | EC50 | 1.1 nM | - | |
| ERα | Proliferation | IC50 | 1.0 nM | MCF-7 | |||
| Vepdegestrant (ARV-471) | PROTAC | ER | Degradation | DC50 | ~2 nM | ER+ breast cancer cells | |
| ER | Proliferation | GI50 | 3.3 nM | MCF-7 | |||
| Fulvestrant | SERD | ER | Proliferation | IC50 | 0.29 nM | MCF-7 |
Note: EC50 (half-maximal effective concentration) and DC50 (half-maximal degradation concentration) measure the concentration of a compound that induces 50% of the maximal degradation of the target protein. IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) measure the concentration of a compound that inhibits 50% of a biological process, such as cell proliferation.
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of ER degraders. Below are detailed methodologies for the key experiments cited in this guide.
Western Blotting for ER Degradation
This assay directly measures the amount of ER protein in cells following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ER degrader (e.g., ERα degrader 5 or vepdegestrant) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
4. Data Analysis:
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα signal to the loading control signal for each sample.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Cell Proliferation Assay (MTT/WST-8)
This assay determines the effect of ER degraders on the viability and proliferation of ER-dependent cancer cells.
1. Cell Seeding:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density.
-
Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the ER degrader or a vehicle control.
3. Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-5 days).
4. Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
For WST-8 assay: Add WST-8 reagent to each well and incubate for 1-4 hours.
5. Data Acquisition and Analysis:
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for WST-8).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 or GI50 value.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Estrogen Receptor (ER) Signaling Pathway.
Caption: Mechanism of PROTAC ER Degraders.
Caption: Experimental Workflow for ER Degrader Evaluation.
References
A Head-to-Head Comparison of ER Degraders: Validating the In Vivo Efficacy of GDC-0810 Against Other Selective Estrogen Receptor Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer is continually evolving, with a significant focus on the development of potent and orally bioavailable selective estrogen receptor degraders (SERDs). This guide provides an objective comparison of the in vivo efficacy of the investigational SERD, GDC-0810, against other prominent SERDs, including the first-generation fulvestrant and the next-generation agents giredestrant, camizestrant, and the PROTAC degrader vepdegestrant (ARV-471). The information presented is collated from preclinical studies to support researchers in their evaluation of these targeted therapies.
Executive Summary
GDC-0810 has demonstrated robust in vivo activity in various preclinical models of ER+ breast cancer, including those resistant to tamoxifen.[1][2][3][4] It exhibits dose-dependent tumor growth inhibition and effectively degrades the estrogen receptor in vivo. When compared to fulvestrant, the established standard-of-care SERD, GDC-0810 shows comparable or superior efficacy in certain contexts, with the significant advantage of oral bioavailability.[1] Next-generation SERDs and novel modalities like PROTACs, such as vepdegestrant, are showing promising results, with vepdegestrant demonstrating greater ER degradation and tumor growth inhibition compared to fulvestrant in preclinical models. This guide will delve into the quantitative data and experimental methodologies that underpin these findings.
In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of GDC-0810 and other SERDs in commonly used breast cancer xenograft models.
Table 1: Antitumor Activity in MCF7 Xenograft Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| GDC-0810 | nu/nu mice | 1, 10, 100 mg/kg/day, p.o. | Dose-dependent tumor growth inhibition. At 100 mg/kg, induced tumor stasis. | |
| Fulvestrant | nu/nu mice | 50 mg/kg loading dose, then 25 mg/kg twice weekly, s.c. | Induced tumor regression. | |
| Vepdegestrant (ARV-471) | Not specified | 3 to 30 mg/kg daily, p.o. | 87%-123% tumor growth inhibition (TGI). 30 mg/kg dose achieved 105% TGI. | |
| Fulvestrant (in Vepdegestrant study) | Not specified | 200 mg/kg | 46% TGI. |
Table 2: Activity in Tamoxifen-Resistant and ER-Mutant Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| GDC-0810 | Tamoxifen-resistant MCF7 xenografts | 10 and 100 mg/kg/day, p.o. | Drove tumor stasis. | |
| Vepdegestrant (ARV-471) | ER Y537S mutant PDX model (ST941/HI) | Not specified | Achieved tumor regression. |
Table 3: In Vivo Estrogen Receptor Degradation
| Compound | Animal Model | Dosing Regimen | ER Degradation | Reference |
| GDC-0810 | MCF7 xenografts | 100 mg/kg/day for 43 days | Reduced ERα protein levels. | |
| Vepdegestrant (ARV-471) | Not specified | Not specified | ≥90% degradation of wild-type and mutant ER. | |
| Fulvestrant (in Vepdegestrant study) | Not specified | Not specified | 63%–65% ER degradation. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols based on the cited literature for key experiments.
Breast Cancer Xenograft Models
-
Cell Lines: MCF7 (ER+, tamoxifen-sensitive) and tamoxifen-resistant MCF7 cell lines are commonly used.
-
Animals: Female, ovariectomized immunodeficient mice (e.g., nu/nu) are typically used to prevent endogenous estrogen production.
-
Estrogen Supplementation: To support the growth of ER+ tumors, animals are supplemented with estradiol, often through slow-release pellets implanted subcutaneously.
-
Tumor Implantation: A suspension of cultured breast cancer cells is injected subcutaneously or orthotopically into the mammary fat pad of the mice.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
Drug Administration:
-
GDC-0810: Administered orally (p.o.) via gavage, typically once daily.
-
Fulvestrant: Administered subcutaneously (s.c.). A loading dose regimen is often employed to achieve steady-state concentrations more rapidly.
-
Vepdegestrant (ARV-471): Administered orally (p.o.).
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
-
ER Degradation: At the end of the study, tumors are excised, and protein lysates are prepared. Western blotting is performed to quantify the levels of ERα protein relative to a loading control.
-
Pharmacokinetic Studies
-
Animals: Mice are administered a single dose of the SERD.
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Analysis: Plasma concentrations of the drug are determined using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameters Calculated: Key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Concluding Remarks
The in vivo data presented in this guide highlights the potential of GDC-0810 as an orally bioavailable SERD with robust antitumor activity. Its efficacy in tamoxifen-resistant models suggests its potential utility in later lines of therapy. The emergence of next-generation SERDs and novel degradation technologies like PROTACs is pushing the boundaries of ER-targeted therapies, with compounds like vepdegestrant showing superior ER degradation and tumor growth inhibition in preclinical settings when compared to fulvestrant. For researchers and drug development professionals, a thorough understanding of the comparative in vivo efficacy and underlying mechanisms of these different ER degraders is essential for advancing the next wave of endocrine therapies for ER+ breast cancer. Further head-to-head preclinical and clinical studies will be critical to fully elucidate the relative merits of these promising agents.
References
- 1. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 4. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Effects of a Novel ER Degrader: A Comparative Guide
This guide provides a comprehensive framework for evaluating the long-term effects of "ER Degrader 5," a novel estrogen receptor (ER) degrader, in the context of existing and emerging therapies for ER-positive breast cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data, offering a comparative analysis with established treatments and detailing essential experimental protocols.
Introduction to ER Degraders and the Therapeutic Landscape
Estrogen receptor-positive (ER+) breast cancer remains a significant clinical challenge, with endocrine therapies forming the cornerstone of treatment. Resistance to these therapies, often driven by mutations in the ESR1 gene, necessitates the development of novel agents. ER degraders, which function by eliminating the ER protein, represent a key therapeutic strategy. This class includes selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs).
Fulvestrant, the first-in-class SERD, has been instrumental in treating advanced ER+ breast cancer but is limited by its intramuscular administration and potential for incomplete ER degradation.[1][2] The development of oral SERDs, such as elacestrant and camizestrant, and PROTAC ER degraders like vepdegestrant, aims to overcome these limitations with improved bioavailability, efficacy against mutant ER, and more profound receptor degradation.[2][3][4]
"this compound" is positioned as a next-generation oral ER degrader. This guide will evaluate its long-term potential by comparing its projected performance against current standards of care and other relevant drug classes, such as CDK4/6 inhibitors.
Comparative Efficacy and Safety of ER-Targeted Therapies
The long-term efficacy of endocrine therapies is primarily assessed by progression-free survival (PFS) and overall survival (OS). The following tables summarize key clinical trial data for various ER-targeted therapies and combinations, providing a benchmark for evaluating "this compound."
Table 1: Long-Term Efficacy of Oral SERDs in Advanced ER+/HER2- Breast Cancer
| Drug | Trial | Prior Therapies | Median PFS (months) | Overall Survival (OS) Data | Key Findings |
| Elacestrant | EMERALD | 1-2 lines of ET, including a CDK4/6i | 3.8 (vs. 1.9 with SOC in ESR1-mut) | Immature | First oral SERD to show significant PFS benefit in ESR1-mutated tumors. |
| Camizestrant | SERENA-2 | ≤1 line of ET, ≤1 line of chemo for ABC | 7.2 (75mg) / 7.7 (150mg) vs. 3.7 (fulvestrant) | Immature | Demonstrated superior PFS compared to fulvestrant, particularly in patients with lung/liver metastases. |
| Giredestrant | lidERA | Adjuvant setting | Positive DFS benefit reported | Immature | Shows promise in early-stage breast cancer. |
| "this compound" (Projected) | N/A | Similar to recent trials | > 8.0 | To be determined | Aims for superior PFS and manageable safety, with potential for improved CNS penetration. |
ET: Endocrine Therapy; CDK4/6i: Cyclin-Dependent Kinase 4/6 inhibitor; SOC: Standard of Care; ABC: Advanced Breast Cancer; DFS: Disease-Free Survival; CNS: Central Nervous System.
Table 2: Long-Term Efficacy of CDK4/6 Inhibitors in Combination with Endocrine Therapy
| Drug Combination | Trial | Setting | Median PFS (months) | Median OS (months) | Key Findings |
| Palbociclib + Letrozole | PALOMA-2 | 1st-line metastatic | 27.6 | 53.9 (vs. 51.2 with placebo) | Significant PFS benefit, but no statistically significant OS benefit. |
| Palbociclib + Fulvestrant | PALOMA-3 | 2nd-line metastatic | 11.2 | 34.8 (vs. 28.0 with placebo) | Clinically meaningful OS improvement. |
| Ribociclib + Letrozole | MONALEESA-2 | 1st-line metastatic | 25.3 | 63.9 (vs. 51.4 with placebo) | Statistically significant and clinically meaningful OS benefit. |
| Abemaciclib + ET | monarchE | Adjuvant (high-risk) | N/A (sustained IDFS benefit) | Statistically significant improvement | Reduces risk of recurrence and death in high-risk early breast cancer. |
IDFS: Invasive Disease-Free Survival.
Table 3: Comparative Long-Term Safety Profiles
| Drug/Class | Common Adverse Events (All Grades) | Serious Adverse Events (Grade ≥3) | Long-Term Considerations |
| Fulvestrant | Injection site pain, nausea, asthenia, joint pain, hot flashes. | Less common. | Potential for long-term musculoskeletal symptoms. |
| Oral SERDs (e.g., Elacestrant, Camizestrant) | Nausea, fatigue, vomiting, decreased appetite, arthralgia, photopsia (camizestrant). | Generally low rates of Grade ≥3 events. | Monitor for potential off-target effects with prolonged use. |
| CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) | Neutropenia, leukopenia, fatigue, nausea, diarrhea (abemaciclib). | Neutropenia is the most common. Ribociclib: QTc prolongation. | Generally manageable with dose adjustments; no evidence of cumulative or delayed toxicities. |
| PARP Inhibitors (e.g., Rucaparib) | Nausea, fatigue, anemia, thrombocytopenia, increased LFTs. | Anemia, thrombocytopenia. | Risk of myelodysplastic syndrome/acute myeloid leukemia (MDS/AML) with long-term use. |
| "this compound" (Projected) | To be determined, likely similar to other oral SERDs. | To be determined. | Focus on evaluating potential for unique off-target toxicities and resistance mechanisms. |
LFTs: Liver Function Tests.
Mechanism of Action and Signaling Pathways
"this compound" is hypothesized to act as a PROTAC, a bifunctional molecule that induces the degradation of the ER protein through the ubiquitin-proteasome system. This mechanism is distinct from SERDs, which primarily antagonize the receptor and indirectly lead to its degradation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Oral Selective Estrogen Receptor Degraders Redefine Management of Estrogen Receptor–Positive Breast Cancer | Annual Reviews [annualreviews.org]
- 4. Vepdegestrant - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for ER Degrader 5
For researchers and drug development professionals, the proper handling and disposal of novel chemical compounds like ER degrader 5 are paramount to ensuring laboratory safety and environmental protection.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for similar research-grade compounds, such as selective estrogen receptor degraders (SERDs) and PROTACs.[1][2][3]
Core Principle: Treat this compound and all associated waste as hazardous chemical waste. Disposal should always be conducted through your institution's Environmental Health and Safety (EHS) office, in compliance with local, state, and federal regulations. Never dispose of this compound or its waste down the drain or in regular trash.
Quantitative Data for Disposal Consideration
The following table outlines typical parameters that must be considered for the disposal of potent, small-molecule compounds. The values provided are illustrative and must be confirmed with the compound-specific SDS from the supplier.
| Parameter | Guideline | Relevance to Disposal |
| Waste Classification | Hazardous Chemical Waste. Potentially Biohazardous if used in cell-based assays. | Determines the required disposal route and handling precautions. |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) requires special handling and segregation. |
| Concentration Limits | Varies by substance. Potent compounds may be hazardous even at low concentrations. | Determines if a solution must be treated as hazardous waste. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste requires storage in fire-rated cabinets and segregation from oxidizers. |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area. | Limits the amount of waste stored in the lab before a scheduled pickup. |
Experimental Protocols
The proper disposal of this compound is a strictly controlled procedure. The following protocols outline the general steps for handling and disposing of this and similar chemical wastes in a laboratory setting.
Primary Disposal Protocol (Mandatory)
This is the required method for disposing of all waste contaminated with this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, lab coat.
-
Designated hazardous waste container (sturdy, leak-proof, and chemically compatible).
-
Hazardous waste labels.
-
Secondary containment for liquid waste.
Procedure:
-
Segregation: All waste contaminated with this compound, including solid waste (e.g., pipette tips, gloves, empty vials) and liquid waste (e.g., stock solutions, experimental media), must be segregated from general laboratory waste. Segregate different types of chemical waste based on compatibility (e.g., keep halogenated solvents separate from non-halogenated solvents).
-
Container Selection: Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste. The container must be in good condition with no rust or leaks.
-
Labeling: As soon as waste is added, label the container with a hazardous waste tag. The label must include: "Hazardous Waste," the full chemical name ("this compound"), the specific hazards if known (if not, state "Hazards Not Fully Known"), the accumulation start date, and the principal investigator's name and laboratory location.
-
Storage: Keep the waste container sealed at all times, except when adding waste. Store the sealed container in a designated satellite accumulation area within a secondary container to contain potential leaks. Ensure it is stored away from incompatible materials.
-
Collection: When the container is full or ready for disposal, arrange for pickup by your institution's licensed hazardous waste contractor through the EHS office.
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste.
Procedure:
-
Triple Rinsing: Empty chemical containers must be triple-rinsed with a solvent capable of removing the chemical residue.
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
Container Disposal: After triple-rinsing and air-drying, deface the original label and dispose of the container as regular trash or glassware waste, as per institutional guidelines.
Optional Chemical Inactivation Protocols (Use with Caution)
These protocols are for research purposes only and may be used as a supplementary step before collection by a waste management service. Always consult with your institution's EHS office before attempting any chemical inactivation of hazardous waste. These procedures must be performed in a chemical fume hood with appropriate PPE. The resulting solution must still be disposed of as hazardous waste.
a) Oxidative Degradation using Sodium Hypochlorite (Bleach)
This method is based on the ability of bleach to degrade some cytotoxic compounds.
Materials:
-
This compound waste solution.
-
Standard household bleach (e.g., 5.25% sodium hypochlorite).
-
Appropriate glass container for the reaction.
Procedure:
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.
-
Slowly add a 1:5 to 1:10 volume of bleach to the waste solution (e.g., for 10 mL of waste, add 1-2 mL of bleach).
-
Caution: Mixing bleach with certain solvents, like DMSO, can cause an exothermic reaction. Add the bleach slowly and with constant stirring.
-
Allow the mixture to react for a specified time, as determined in consultation with your EHS office.
-
Dispose of the resulting solution as hazardous waste.
b) Hydrolysis (Acid or Base)
This method uses acid or base to break down the chemical structure.
Materials:
-
This compound waste solution.
-
1 M Hydrochloric Acid (HCl) and 1 M Sodium Hydroxide (NaOH).
-
pH paper or a pH meter.
-
Appropriate glass container for the reaction.
Procedure (Base Hydrolysis):
-
In a chemical fume hood, place the waste solution in a suitable glass container.
-
Slowly add 1 M NaOH while stirring until the pH is >12.
-
Allow the mixture to stir at room temperature for at least 24 hours.
-
Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.
Procedure (Acid Hydrolysis):
-
In a chemical fume hood, place the waste solution in a suitable glass container.
-
Slowly add 1 M HCl while stirring until the pH is <2.
-
Allow the mixture to stir at room temperature for at least 24 hours.
-
Carefully neutralize the solution with 1 M NaOH to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.
Visualizations
The following diagrams illustrate the procedural workflow for proper disposal and the general mechanism of action for an ER degrader.
References
Essential Safety and Operational Guidance for Handling ER Degrader 5
Disclaimer: Specific safety data for "ER degrader 5" is not publicly available. This guidance is based on best practices for handling similar research compounds, such as PROTAC (PROteolysis TArgeting Chimera) ER degraders and other small molecule inhibitors. Researchers must perform a risk assessment for their specific use case and adhere to all institutional and local regulations. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is intended to ensure a safe laboratory environment during the handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.[1][2]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears before use and change them immediately if contaminated.[2] |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn.[2] |
| Face Shield | A face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes of hazardous liquids.[2] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Fume Hood | All work involving the solid form of this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Experimental Protocol: Safe Handling of this compound
Proper handling procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
1. Preparation and Planning:
-
Before handling, read and understand any available supplier safety information.
-
Conduct a pre-work hazard assessment to identify potential risks and necessary control measures.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure that a chemical fume hood is available and functioning correctly for all handling of the solid compound and concentrated solutions.
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the storage temperature recommendations provided by the supplier. For similar compounds, room temperature storage in the continental US is common, but this may vary.
3. Handling the Compound:
-
Weighing and Reconstitution: Perform all weighing and handling of the solid this compound within a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Solution Preparation: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation. When diluting or transferring solutions, work within a chemical fume hood. Use appropriate pipettes and techniques to avoid splashes and aerosol generation.
-
Cell Culture Treatment: When treating cells with this compound, add the compound to the culture medium within a biological safety cabinet.
4. Spill and Emergency Procedures:
-
Small Spills: For a small spill of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For a larger spill, evacuate the area and follow your institution's emergency procedures.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste contaminated with the compound, such as used PPE, bench paper, and pipette tips, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused stock solutions and cell culture medium containing the compound, in a clearly labeled, sealed hazardous waste container. Do not pour this waste down the drain.
-
Disposal Route: All waste should be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
